molecular formula C16H13BrO2 B12478225 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

Cat. No.: B12478225
M. Wt: 317.18 g/mol
InChI Key: BQOMLOURFBRIGZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde is a useful research compound. Its molecular formula is C16H13BrO2 and its molecular weight is 317.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

5-bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

InChI

InChI=1S/C16H13BrO2/c17-15-8-9-16(14(11-15)12-18)19-10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2

InChI Key

BQOMLOURFBRIGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2)Br)C=O

Origin of Product

United States
Foundational & Exploratory

chemical structure and properties of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde: Synthesis, Characterization, and Therapeutic Potential

Abstract

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde is a synthetic organic compound of interest in medicinal chemistry. It incorporates three key structural motifs: a halogenated aromatic ring (5-bromobenzaldehyde), an ether linkage, and a cinnamyl group. This combination of features suggests potential for diverse biological activities, drawing from the known properties of bromophenols, salicylaldehydes, and cinnamyl-containing natural products. This guide provides a comprehensive overview of the molecule, detailing a robust synthetic protocol, methods for structural elucidation, predicted physicochemical properties, and a discussion of its potential applications in drug discovery. It is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction and Rationale

The strategic design of novel molecular scaffolds is a cornerstone of modern drug discovery. The title compound, 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde, represents a targeted hybridization of chemical moieties known for their biological relevance.

  • The Salicylaldehyde Core: The 2-hydroxybenzaldehyde (salicylaldehyde) framework is a privileged structure found in numerous natural products and synthetic compounds with a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects. The aldehyde group provides a reactive handle for further synthetic modifications, such as the formation of Schiff bases or chalcones.

  • Bromine Substitution: The introduction of a bromine atom at the 5-position of the benzene ring significantly alters the electronic and lipophilic properties of the molecule. Halogenation is a common strategy in drug design to enhance membrane permeability, increase metabolic stability, and improve binding affinity to target proteins through halogen bonding.

  • The Cinnamyl Ether Moiety: The 3-phenylprop-2-enoxy (cinnamyl) group is derived from cinnamyl alcohol, a component of essential oils with known antimicrobial and anesthetic properties. This bulky, lipophilic group can facilitate passage through biological membranes and participate in hydrophobic interactions within protein binding pockets.

The combination of these three features in a single molecule creates a unique chemical entity with potential for novel biological activities. This guide outlines the synthesis and characterization of this compound, providing a foundation for its further investigation as a potential therapeutic agent.

Proposed Synthesis: Williamson Ether Synthesis

The most direct and efficient route to synthesize 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde is via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, the phenoxide is generated from 5-bromo-2-hydroxybenzaldehyde, which then acts as a nucleophile to displace the halide from cinnamyl bromide.

Reaction Principle

The synthesis proceeds in two main steps:

  • Deprotonation: The weakly acidic phenolic proton of 5-bromo-2-hydroxybenzaldehyde is removed by a suitable base, such as potassium carbonate (K₂CO₃), to form a highly nucleophilic phenoxide anion.

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks the electrophilic benzylic carbon of cinnamyl bromide. This occurs via an Sₙ2 mechanism, displacing the bromide ion and forming the desired ether linkage.[1][2][3]

This reaction is best performed with primary alkyl halides like cinnamyl bromide to favor substitution over potential elimination side reactions.[2][3] A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it effectively solvates the potassium cation while leaving the phenoxide nucleophile highly reactive.[4][5]

Experimental Protocol

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde (1.0 eq)[6]

  • Cinnamyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground (1.5 eq)[5]

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add finely ground anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.[5]

  • Addition of Alkylating Agent: Add cinnamyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material (5-bromo-2-hydroxybenzaldehyde) is consumed (typically 4-6 hours).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde as a pure solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification Reactant1 5-Bromo-2-hydroxybenzaldehyde Setup 1. Mix Reactant 1, Base, Solvent Reactant1->Setup Reactant2 Cinnamyl Bromide Addition 3. Add Reactant 2 Reactant2->Addition Base K₂CO₃ (Base) Base->Setup Solvent DMF (Solvent) Solvent->Setup Deprotonation 2. Stir at RT (Phenoxide Formation) Setup->Deprotonation Deprotonation->Addition Reaction 4. Heat (60-80°C) Monitor via TLC Addition->Reaction Quench 5. Quench with Water Reaction->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Wash 7. Wash with Water & Brine Extract->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify Product Pure Product: 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde Purify->Product

Caption: Workflow for the Williamson ether synthesis of the target compound.

Physicochemical and Spectroscopic Properties (Predicted)

As this is a novel compound, experimental data is not available. The following properties are predicted based on its chemical structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyValueSource/Method
Molecular FormulaC₁₆H₁₃BrO₂-
Molecular Weight317.18 g/mol -
AppearanceOff-white to pale yellow solidPredicted
XLogP3~4.5Predicted (Based on fragments)
Hydrogen Bond Donors0Calculated
Hydrogen Bond Acceptors2 (Ether O, Aldehyde O)Calculated
Rotatable Bonds4Calculated

These properties suggest the molecule has moderate lipophilicity and adheres to Lipinski's Rule of Five, indicating potential for good oral bioavailability.

Predicted Spectroscopic Data

Structural confirmation would rely on a combination of NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aldehydic, aromatic, and cinnamyl protons.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)~10.3s-
Aromatic (H-6)~7.9d~2.5
Aromatic (H-4)~7.6dd~8.8, 2.5
Aromatic (H-3)~7.0d~8.8
Cinnamyl (Ar-H)7.2-7.5m-
Cinnamyl (=CH-Ar)~6.8d~16.0
Cinnamyl (=CH-CH₂)~6.4dt~16.0, 6.0
Cinnamyl (-O-CH₂)~4.8d~6.0

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz): Key signals would confirm the presence of the aldehyde carbonyl, the ether-linked carbons, and the brominated aromatic ring.

Carbon AssignmentPredicted δ (ppm)
Aldehyde (C=O)~189
Aromatic (C-2, C-O)~158
Aromatic (C-1, C-CHO)~125
Aromatic (C-Br)~115
Aromatic (C-H)115-140
Cinnamyl (Ar-C)~136
Cinnamyl (Ar-CH)126-129
Cinnamyl (=CH)123-134
Cinnamyl (-O-CH₂)~70

FT-IR Spectroscopy (Predicted, KBr):

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O Stretch (Aldehyde)~1685
C=C Stretch (Aromatic)~1590, 1470
C-O-C Stretch (Aryl Ether)~1250
C-Br Stretch~650

Mass Spectrometry (EI-MS): The mass spectrum would be expected to show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

  • M⁺: m/z 316

  • M⁺+2: m/z 318

Characterization_Logic cluster_techniques Analytical Techniques cluster_features Key Structural Features Confirmed Molecule 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR IR FT-IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Protons Proton Environment (Aldehyde, Alkene, Ar-H) NMR->Protons Carbons Carbon Skeleton (C=O, C-O, C-Br) NMR->Carbons Bonds Functional Groups (C=O, C-O-C) IR->Bonds Mass Molecular Weight & Isotopic Pattern (Br) MS->Mass

Caption: Logical flow for structural elucidation of the target compound.

Potential Applications in Drug Development

While no biological data exists for this specific molecule, its structural components suggest several promising avenues for investigation. The compound serves as a scaffold that could be screened for a variety of biological activities based on the known pharmacology of its constituent parts.

  • Anticancer Activity: Salicylaldehyde derivatives and chalcones (which can be synthesized from this molecule) are known to exhibit cytotoxic effects against various cancer cell lines. The bromination and the lipophilic cinnamyl group could enhance cell permeability and potency.

  • Antimicrobial Activity: Both bromophenols and cinnamaldehyde-related compounds have well-documented antibacterial and antifungal properties. This molecule could act as a novel antimicrobial agent, potentially overcoming resistance mechanisms.

  • Anti-inflammatory Activity: The salicylaldehyde core is related to salicylic acid, the parent of aspirin. It is plausible that this compound could inhibit inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes.

Drug_Discovery_Potential cluster_motifs Structural Motifs cluster_activities Potential Biological Activities Core Target Molecule Motif1 Brominated Salicylaldehyde Core->Motif1 Motif2 Cinnamyl Ether Core->Motif2 Activity1 Anticancer Motif1->Activity1 Cytotoxicity Activity3 Anti-inflammatory Motif1->Activity3 COX Inhibition? Motif2->Activity1 Lipophilicity Activity2 Antimicrobial Motif2->Activity2 Membrane Interaction

Caption: Relationship between molecular structure and potential bioactivity.

Conclusion

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde is a synthetically accessible compound with significant potential for drug discovery applications. This guide provides a comprehensive framework for its synthesis via Williamson etherification and outlines the expected analytical data for its complete characterization. The molecule's hybrid structure, combining a reactive aldehyde, a halogenated aromatic ring, and a lipophilic cinnamyl group, makes it an attractive candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays. Further research into its biological properties and derivatization of the aldehyde moiety could lead to the development of novel therapeutic agents.

References

  • Cheméo. Chemical Properties of Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1). [Link]

  • Gökce, H., et al. (2020). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Journal of Molecular Structure, 1208, 127885. [Link]

  • Abdullah, N. A., et al. (2022). SYNTHESIS, CHARACTERIZATION, AND IN-SILICO STUDIES OF CINNAMIC ACID DERIVATIVES TOWARDS DENGUE VIRUS. Malaysian Journal of Analytical Sciences, 26(1), 143-156. [Link]

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  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

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A Comprehensive Technical Guide to the 1H and 13C NMR Spectral Data of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's structure through NMR spectroscopy, underpinned by established scientific principles and methodologies.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule.[3][4] This guide focuses on the structural characterization of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde, a molecule of interest in synthetic chemistry, by interpreting its ¹H and ¹³C NMR spectra.

The structural confirmation of a synthesized molecule is a critical step in any chemical research and development workflow. NMR provides definitive evidence of a compound's identity and purity.[4] This guide will not only present the spectral data but also explain the rationale behind the chemical shifts and coupling patterns observed, thereby offering a complete framework for understanding the NMR spectroscopy of this and similar molecules.

Synthesis and Molecular Structure

The synthesis of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde is typically achieved via a Williamson ether synthesis.[5][6] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a weak base, such as potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then attacks cinnamyl bromide (3-bromo-1-phenyl-1-propene), displacing the bromide and forming the desired ether linkage.[5]

The choice of a polar aprotic solvent like acetone or dimethylformamide (DMF) is crucial as it solvates the cation of the base while leaving the phenoxide nucleophile highly reactive.[5]

Caption: General workflow for the synthesis of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde.

The final structure combines a substituted benzaldehyde moiety with a cinnamyl group through an ether linkage. This intricate structure gives rise to a unique and interpretable NMR spectrum.

Caption: Molecular structure of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde provides a wealth of information regarding the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by factors such as electronegativity, aromaticity, and through-bond coupling.[7][8]

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a10.3 - 10.5s1HAldehyde proton (-CHO)
b7.8 - 8.0d1HAr-H (ortho to -CHO)
c7.6 - 7.7dd1HAr-H (meta to -CHO, ortho to -Br)
d7.2 - 7.5m5HPhenyl protons (-C₆H₅)
e6.9 - 7.1d1HAr-H (ortho to -O-)
f6.6 - 6.8d1H=CH- (trans to phenyl)
g6.2 - 6.4dt1H=CH- (cis to phenyl)
h4.8 - 5.0d2H-O-CH₂-

Analysis of Key Resonances:

  • Aldehyde Proton (a): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm.[9][10]

  • Aromatic Protons (b, c, e): The protons on the brominated benzaldehyde ring are in distinct chemical environments. The proton ortho to the aldehyde group (b) will be the most deshielded of the aromatic protons on this ring. The proton meta to the aldehyde and ortho to the bromine (c) will appear as a doublet of doublets due to coupling with its two non-equivalent neighbors. The proton ortho to the ether linkage (e) will be the most upfield of this aromatic system. Aromatic protons typically resonate between δ 6.5 and 8.0 ppm.[11]

  • Phenyl Protons (d): The five protons of the cinnamyl group's phenyl ring will likely appear as a complex multiplet in the aromatic region, a common feature for monosubstituted benzene rings.[10]

  • Olefinic Protons (f, g): The two protons on the double bond of the cinnamyl group are diastereotopic and will exhibit a characteristic splitting pattern. They will appear as a doublet and a doublet of triplets (or a more complex multiplet) due to both geminal and vicinal coupling. The trans coupling constant (J) is typically larger (11-18 Hz) than the cis coupling constant (5-10 Hz).[9]

  • Methylene Protons (h): The two protons of the methylene group adjacent to the ether oxygen are deshielded and will appear as a doublet due to coupling with the adjacent olefinic proton. Their chemical shift is expected in the range of δ 4.5-5.5 ppm.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

SignalChemical Shift (δ, ppm) (Predicted)Assignment
1188 - 192Aldehyde Carbonyl (C=O)
2158 - 162Ar-C (attached to -O-)
3135 - 138Ar-C (ipso-C of phenyl)
4133 - 136Ar-CH (meta to -CHO)
5128 - 130Ar-CH (phenyl)
6127 - 129Ar-CH (phenyl)
7126 - 128Ar-CH (phenyl)
8125 - 127=CH- (trans to phenyl)
9124 - 126Ar-C (attached to -CHO)
10122 - 124=CH- (cis to phenyl)
11115 - 118Ar-C (attached to -Br)
12112 - 115Ar-CH (ortho to -O-)
1368 - 72-O-CH₂-

Analysis of Key Resonances:

  • Carbonyl Carbon (1): The carbon of the aldehyde group is the most deshielded carbon in the molecule and will appear at a very low field, typically between δ 190 and 200 ppm.[12]

  • Aromatic Carbons (2, 3, 4, 5, 6, 7, 9, 11, 12): The carbon atoms of the two aromatic rings will resonate in the typical aromatic region of δ 110-160 ppm.[7][13] The chemical shifts are influenced by the nature of the substituents. Carbons attached to electronegative atoms (like oxygen) will be shifted downfield.

  • Olefinic Carbons (8, 10): The two sp² hybridized carbons of the double bond will appear in the downfield region, typically between δ 120 and 140 ppm.

  • Aliphatic Carbon (13): The sp³ hybridized carbon of the methylene group attached to the ether oxygen will be the most upfield signal, expected around δ 60-70 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple residual solvent peak.[14]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. TMS is assigned a chemical shift of 0.00 ppm and serves as a reference point.[15]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

  • Data Analysis:

    • Analyze the chemical shifts, multiplicities, and integration values of the ¹H spectrum to assign the protons to the molecular structure.

    • Analyze the chemical shifts in the ¹³C spectrum to assign the carbon atoms.

    • Compare the acquired data with the predicted values and with data from similar known compounds. Be mindful of potential impurities from solvents or reagents used in the synthesis.[16][17][18][19]

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde provides a robust method for its structural confirmation. The predicted spectral data, based on established principles of NMR spectroscopy, offer a clear roadmap for the interpretation of experimentally acquired spectra. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this and structurally related molecules, thereby ensuring the integrity of their scientific endeavors.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

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Advanced Safety Data Sheet (SDS) and Handling Guide for 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde , commonly referred to as 5-bromo-2-(cinnamyloxy)benzaldehyde, is a highly versatile, bifunctional organic building block[1]. Characterized by an aryl bromide, a reactive aldehyde, and an allylic cinnamyl ether linkage, it is widely utilized in chemical biology and drug development for the synthesis of complex heterocycles (such as 2H-chromenes) and Schiff base ligands[2][3].

This technical whitepaper outlines the physicochemical properties, hazard causality, and self-validating handling protocols required to maintain the structural integrity and safety of this compound during advanced synthetic workflows.

Physicochemical Properties Summary

The following quantitative data summarizes the core molecular properties of the compound, sourced from the [1] and [4]:

PropertyValue
IUPAC Name 5-bromo-2-(3-phenylprop-2-enoxy)benzaldehyde
CAS Number 79844-41-0
Molecular Formula C₁₆H₁₃BrO₂
Molecular Weight 317.18 g/mol
Topological Polar Surface Area (TPSA) 26.3 Ų
Physical State Solid / Viscous Oil (Temperature dependent)

Hazard Identification & Mechanistic Causality (SDS Core)

Standard safety data sheets classify this compound under several Global Harmonized System (GHS) hazard statements[2][5]. Understanding the chemical causality behind these hazards is critical for effective risk mitigation.

  • H317: May cause an allergic skin reaction (Sensitization).

    • Causality: The aldehyde motif is a potent electrophile. Upon dermal exposure, it can undergo nucleophilic attack by primary amines present in skin proteins (e.g., the ε-amino group of lysine residues). This condensation forms a covalent Schiff base (imine), haptenating the protein and triggering a localized immune response (allergic contact dermatitis).

  • H315 / H319: Causes skin and serious eye irritation.

    • Causality: The molecule is highly lipophilic due to the presence of the heavy bromine atom and the extended aromatic cinnamyl system. This lipophilicity enhances its ability to partition into and disrupt the lipid bilayer of the stratum corneum and ocular mucosa, exacerbating the localized irritation caused by the reactive aldehyde.

Handling, Storage, and Safety Protocols (Self-Validating Systems)

To prevent degradation and ensure reproducible experimental results, storage and handling must follow strict, self-validating protocols.

Storage Conditions
  • Protocol: Store at 2–8°C under an inert atmosphere (Argon or N₂), protected from light.

  • Causality: The cinnamyl ether contains an electron-rich alkene susceptible to auto-oxidation and UV-induced [2+2] photodimerization. Furthermore, the unhindered aldehyde is prone to slow air-oxidation, converting to the corresponding benzoic acid derivative.

  • Self-Validating Check: Before use in sensitive catalytic reactions, perform a rapid Infrared (IR) spectroscopy scan. The appearance of a broad O-H stretch (~2500–3000 cm⁻¹) indicates carboxylic acid formation, signaling that the batch requires repurification via flash chromatography.

Personal Protective Equipment (PPE)
  • Protocol: Double-gloving with nitrile gloves, chemical splash goggles, and a lab coat. All transfers must be conducted within a certified fume hood.

  • Causality: Double-gloving mitigates the high lipophilicity of the compound, which can slowly permeate single-layer nitrile barriers over extended exposure periods.

Synthesis & Experimental Workflows

The compound is typically synthesized via a Williamson ether synthesis utilizing 5-bromo-2-hydroxybenzaldehyde and cinnamyl bromide[6]. The following step-by-step methodology incorporates built-in validation checks to ensure process integrity.

Step-by-Step Methodology
  • Deprotonation: Dissolve 1.0 equivalent of 5-bromo-2-hydroxybenzaldehyde in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild base with an optimal pKa to deprotonate the phenol without inducing a base-catalyzed Cannizzaro reaction on the aldehyde. DMF, a polar aprotic solvent, leaves the resulting phenoxide nucleophile unsolvated and highly reactive.

    • Validation Check: Observe the reaction mixture; a distinct color shift to deep yellow/orange confirms the successful formation of the phenoxide anion.

  • Alkylation: Add 1.1 equivalents of cinnamyl bromide dropwise at room temperature, then heat the mixture to 60–80°C under N₂.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of side reactions.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate eluent. The highly fluorescent phenolic starting material spot will disappear, replaced by a higher Rf​ product spot (due to the loss of the polar -OH group).

  • Workup & Purification: Quench the reaction with ice water and extract with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M NaOH, followed by brine.

    • Causality: The 1M NaOH wash chemically selectively removes any unreacted phenolic starting material by pulling it into the aqueous layer as a water-soluble sodium salt.

    • Validation Check: Perform ¹H NMR spectroscopy on the concentrated product. Successful synthesis is validated by the complete disappearance of the phenolic -OH signal (~11.0 ppm) and the presence of the aldehyde proton (~10.4 ppm) alongside the characteristic cinnamyl alkene protons (~6.3–6.7 ppm).

SynthesisWorkflow A 5-Bromo-2-hydroxybenzaldehyde + Cinnamyl Bromide B Base (K2CO3) / Solvent (DMF) 80°C, N2 Atmosphere A->B Deprotonation C Williamson Ether Synthesis (SN2 Substitution) B->C Alkylation D Aqueous Workup (EtOAc Extraction) C->D Quench E Column Chromatography (Hexane:EtOAc) D->E Purification F Pure 5-Bromo-2-(cinnamyloxy)benzaldehyde (CAS: 79844-41-0) E->F Validation (NMR/TLC)

Fig 1: Step-by-step self-validating synthesis workflow for 5-Bromo-2-(cinnamyloxy)benzaldehyde.

Applications in Drug Development & Chemical Biology

The strategic placement of three distinct reactive motifs makes 5-bromo-2-(cinnamyloxy)benzaldehyde a privileged scaffold in medicinal chemistry[2][3].

  • Aldehyde Motif: Acts as a primary condensation site for primary amines to generate Schiff base ligands. These ligands are frequently complexed with transition metals (e.g., Cu, Zn, Ru) to create potent antimicrobial and antineoplastic metallo-drugs.

  • Alkene & Aldehyde Synergy: Under specific catalytic or thermal conditions, the molecule can undergo intramolecular ring-closing reactions (e.g., metathesis or base-catalyzed cyclization) to yield 6-bromo-2H-chromene derivatives[3]. The chromene core is a ubiquitous pharmacophore found in numerous natural products and synthetic drugs targeting the central nervous system.

  • Aryl Bromide Motif: Serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings). This allows researchers to extend the π -conjugation of the system, a critical step in the development of fluorescent probes for cellular imaging.

ReactivityPathway A 5-Bromo-2-(cinnamyloxy) benzaldehyde B Aldehyde Motif A->B C Alkene Motif A->C D Aryl Bromide A->D E Schiff Base Ligands (Metallo-drugs) B->E Condensation F 6-Bromo-2H-chromene (Bioactive Scaffolds) C->F Cyclization G Cross-Coupling Products (Fluorophores) D->G Pd-Catalysis

Fig 2: Divergent downstream reactivity pathways and drug development applications.

References

  • Title: 5-Bromo-2-cinnamyloxy-benzaldehyde (CID 4470334) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Hazard Data for 79844-41-0 Source: Matrix Scientific URL: [Link]

  • Title: Methods for processing chemical compounds having reactive functional groups (US6559303B1)

Sources

Solubility Profile of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde (PubChem CID: 4470334) is a highly functionalized, lipophilic aromatic molecule[1]. Characterized by a brominated benzaldehyde core and a bulky cinnamyl ether linkage, its physicochemical behavior is strictly governed by its lack of hydrogen-bond donors and extensive π -conjugation. Understanding its solubility profile in various organic solvents is critical for downstream applications, ranging from synthetic intermediate processing to the formulation of stock solutions for in vitro biological assays.

This guide provides an in-depth mechanistic analysis of its solvation thermodynamics, empirical solubility classifications, and a self-validating experimental protocol for precise solubility quantification.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of this compound, we must deconstruct its molecular architecture. Solvation is a thermodynamic process dictated by the energy required to disrupt the solute's crystal lattice versus the energy released upon solvent-solute interaction.

  • The Bromine Substitution (C5): Halogenation significantly increases the molecule's lipophilicity (LogP) and polarizability. While the heavy bromine atom increases the energy required to break the crystal lattice, it heavily favors dispersion forces (London forces) with non-polar solvents[2].

  • The Cinnamyl Ether Linkage (C2): The 3-phenylprop-2-enoxy group is a massive, highly conjugated hydrophobic tail. It drives strong π−π stacking interactions. Because ethers are weak hydrogen-bond acceptors and possess no hydrogen-bond donors, this moiety actively repels highly structured protic solvents like water.

  • The Aldehyde Moiety (C1): The carbonyl group introduces a localized dipole moment. This structural feature is the primary reason the molecule retains solubility in polar aprotic solvents (like DMSO and DMF), as the carbonyl oxygen acts as a hydrogen-bond acceptor and participates in strong dipole-dipole interactions.

Solvation Molecule 5-Bromo-2-(3-phenylprop-2-enoxy) benzaldehyde Br Bromine Atom (Lipophilic) Molecule->Br Ether Cinnamyl Ether (Pi-Stacking) Molecule->Ether Aldehyde Aldehyde Group (Dipole Moment) Molecule->Aldehyde Solv1 Non-Polar Solvents (DCM, Chloroform) Br->Solv1 Dispersion forces Ether->Solv1 Hydrophobic interactions Solv2 Polar Aprotic (DMSO, DMF) Aldehyde->Solv2 Dipole-dipole interactions

Caption: Structural features of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde dictating solvent interactions.

Empirical Solubility Data & Solvent Classifications

Based on the structural descriptors of brominated benzaldehyde derivatives, the quantitative solubility profile can be stratified by solvent dielectric constant ( ε ) and hydrogen-bonding capacity.

Table 1: Solubility Profile in Standard Solvents at 25°C
Solvent ClassSolventDielectric Constant ( ε )Estimated Solubility ProfileMechanistic Driver
Halogenated Dichloromethane (DCM)8.9Freely Soluble (>100 mg/mL)Strong dipole-induced dipole interactions; matches solute polarizability.
Aromatic Toluene2.4Freely Soluble (>50 mg/mL)Favorable π−π stacking with the cinnamyl and benzaldehyde rings.
Polar Aprotic Ethyl Acetate6.0Freely Soluble (>50 mg/mL)Excellent solvation of the ether and aldehyde moieties.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Soluble (~30-50 mg/mL)Strong dipole-dipole alignment with the aldehyde carbonyl.
Polar Protic Methanol32.7Sparingly Soluble (<10 mg/mL)Protic network resists disruption by the bulky hydrophobic cinnamyl tail.
Aqueous Water80.1Practically Insoluble (<0.1 mg/mL)Extreme hydrophobic repulsion; lack of H-bond donors[3].

Experimental Protocols for Solubility Determination

To establish precise, reproducible solubility limits for formulation, the Shake-Flask Method coupled with HPLC-UV Quantification is the gold standard[4]. The following protocol is designed as a self-validating system to eliminate supersaturation artifacts and prevent analyte loss.

The Shake-Flask Equilibration Protocol

Causality Check: Thermodynamic equilibrium must be reached. Simple dissolution is kinetic; true solubility requires the solvated molecules to be in dynamic equilibrium with the solid crystal lattice.

  • Saturation Setup: Weigh approximately 50 mg of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde into a 2 mL amber glass vial (amber glass prevents potential photo-oxidation of the alkene/aldehyde).

  • Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., DMSO or DCM).

  • Agitation: Place the vial on an orbital shaker at 300 RPM in a temperature-controlled incubator set strictly to 25.0 ± 0.5 °C for 24 to 48 hours[5].

  • Validation Step: Visually inspect the vial after 24 hours. If no solid is present, the solution is not saturated. You must add more solid in 10 mg increments until a persistent precipitate remains.

Phase Separation & HPLC-UV Quantification

Causality Check: Unfiltered micro-crystals will cause artificially high concentration readings. Furthermore, using the wrong filter material (e.g., Nylon) can cause hydrophobic compounds to bind to the membrane, yielding artificially low results.

  • Centrifugation: Centrifuge the saturated suspension at 10,000 x g for 10 minutes to pellet the bulk solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter . Note: PTFE is mandatory due to its chemical resistance to organic solvents and low non-specific binding for highly lipophilic aromatics.

  • Dilution: Immediately dilute an aliquot of the filtrate (e.g., 1:100 or 1:1000) into the HPLC mobile phase to prevent precipitation upon temperature fluctuations.

  • HPLC Analysis: Inject onto a C18 Reverse-Phase column. Due to the highly conjugated cinnamyl system, the molecule possesses a strong chromophore. Use UV detection at λmax​ ~254 nm or 280 nm for highly sensitive quantification against a pre-established calibration curve[6].

Protocol Step1 1. Saturation Add excess solute to solvent Step2 2. Equilibration Orbital shaking (24h, 25°C) Step1->Step2 Step3 3. Phase Separation Centrifuge & 0.45µm PTFE Filter Step2->Step3 Step4 4. Dilution Serial dilution of filtrate Step3->Step4 Step5 5. Quantification HPLC-UV Analysis Step4->Step5

Caption: Validated shake-flask and HPLC quantification workflow for determining organic solubility.

Downstream Applications & Formulation Strategies

Synthetic Chemistry Considerations

Because the compound is freely soluble in halogenated solvents (DCM, Chloroform) and ethereal solvents (THF), these are the optimal choices for downstream synthetic modifications (e.g., Wittig reactions at the aldehyde, or cross-coupling at the brominated carbon). If a reaction requires a polar environment, DMF is vastly superior to alcohols, as methanol/ethanol will lead to premature precipitation of the starting material.

Biological Assay Formulation (In Vitro)

For biological testing, aqueous environments are mandatory, yet this compound is practically insoluble in water.

  • Strategy: Prepare a highly concentrated master stock solution in 100% DMSO (up to 20-30 mM).

  • Execution: When introducing the compound to aqueous media or buffer, keep the final DMSO concentration ≤1%v/v to prevent solvent toxicity to cells. To prevent the compound from "crashing out" (precipitating) upon introduction to the aqueous buffer, ensure rapid vortexing during addition, or utilize a co-solvent/surfactant system (e.g., Tween-80 or BSA) to maintain the lipophilic molecules in suspension.

References

  • PubChem CID 4470334 (5-Bromo-2-cinnamyloxy-benzaldehyde) - National Center for Biotechnology Information (NIH). URL:[Link]

  • Chemical Properties of Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1) - Cheméo. URL:[Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments - World Health Organization (WHO). URL:[Link]

  • Solubility Testing – Shake Flask Method Summary - BioAssay Systems. URL:[Link]

  • Determination of Water Solubility Using the Shake Flask Method - U.S. EPA Product Properties Test Guidelines (Regulations.gov). URL:[Link]

Sources

Mechanistic Formation and Synthesis Protocol for 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an authoritative breakdown of the synthesis of 5-bromo-2-(3-phenylprop-2-enoxy)benzaldehyde (also known as 5-bromo-2-cinnamyloxy-benzaldehyde)[1]. Designed for researchers and drug development professionals, this whitepaper dissects the chemical causality behind the Williamson ether synthesis, optimizes reaction parameters, and establishes a self-validating experimental protocol to ensure high-yield, reproducible results.

Chemical Context & Structural Significance

The target compound, 5-bromo-2-(3-phenylprop-2-enoxy)benzaldehyde, is a highly functionalized aromatic ether. Its structure comprises a benzaldehyde core, a halogen (bromine) at the 5-position, and a cinnamyl ether linkage at the 2-position[1]. In medicinal chemistry, this specific arrangement is highly valued as a precursor. The ortho-aldehyde and ether functionalities prime the molecule for downstream cyclization reactions (e.g., Knoevenagel condensations) to form biologically active chromenes and coumarins used in targeted drug discovery.

Mechanistic Pathway: The Williamson Ether Synthesis

The formation of this compound is driven by a bimolecular nucleophilic substitution ( SN​2 ) reaction, classically defined as the Williamson ether synthesis[2]. The mechanism proceeds via two distinct, causally linked phases:

Step 1: Base-Catalyzed Phenoxide Generation

The reaction initiates with the deprotonation of the starting material, 5-bromosalicylaldehyde. The phenolic proton is highly acidic due to the electron-withdrawing effects of the ortho-aldehyde and meta-bromo groups. Potassium carbonate ( K2​CO3​ ) is utilized as the base[3].

  • Causality in Reagent Selection: Strong bases like sodium hydroxide ( NaOH ) or sodium hydride ( NaH ) run the risk of inducing unwanted aldol condensations or Cannizzaro reactions with the unprotected aldehyde moiety. K2​CO3​ is a mild, non-nucleophilic base that selectively abstracts the phenolic proton to yield a resonance-stabilized phenoxide anion without disturbing the formyl group[4].

Step 2: SN​2 Nucleophilic Attack

The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of cinnamyl bromide (3-phenylallyl bromide).

  • Causality in Electrophile Selection: Cinnamyl bromide is an exceptional electrophile for SN​2 reactions. The allylic carbon is highly susceptible to nucleophilic attack because the adjacent phenyl-conjugated π -system stabilizes the [O⋯C⋯Br]‡ transition state, significantly lowering the activation energy and facilitating the rapid departure of the bromide ion[4].

Mechanism cluster_step1 Step 1: Phenoxide Generation cluster_step2 Step 2: SN2 Substitution N1 5-Bromosalicylaldehyde (Acidic Phenol) N3 Phenoxide Anion (Nucleophile) N1->N3 Proton Abstraction N2 K2CO3 (Mild Base) N2->N3 -KHCO3 N5 [O···C···Br]‡ Transition State N3->N5 SN2 Attack N4 Cinnamyl Bromide (Allylic Electrophile) N4->N5 Allylic Carbon N6 Target Product: 5-Bromo-2-(3-phenylprop- 2-enoxy)benzaldehyde N5->N6 Bromide Departure

Mechanistic pathway of the Williamson ether synthesis forming the target benzaldehyde.

Solvent Dynamics and Reaction Optimization

The thermodynamic success of this SN​2 reaction is heavily dependent on the solvent environment. Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF) or acetone, are strictly required[2].

  • Causality: Protic solvents (such as ethanol) hydrogen-bond with the phenoxide anion, creating a solvation shell that drastically reduces its nucleophilicity. Conversely, DMF solvates the potassium cation but leaves the phenoxide anion "naked." This lack of anion solvation maximizes nucleophilic reactivity, driving the SN​2 pathway to completion rapidly and in high yield[3].

Table 1: Quantitative Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and overall yield, demonstrating why DMF and K2​CO3​ form the optimal system.

SolventBaseTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
DMF K2​CO3​ 60 4 92 Optimal: Polar aprotic solvent leaves phenoxide "naked", accelerating SN​2 .
Acetone K2​CO3​ 56 (Reflux)1275Effective, but lower boiling point limits kinetic rate compared to DMF.
Ethanol NaOH 78 (Reflux)845Protic solvent hydrogen-bonds to nucleophile; strong base induces side reactions.
DMF Et3​N 601860Weaker organic base leads to incomplete, slow deprotonation of the phenol.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system . Built-in observational checks confirm the success of each phase before proceeding to the next.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 5-bromosalicylaldehyde in anhydrous DMF (to achieve a 0.5 M concentration) in a round-bottom flask under an inert nitrogen atmosphere.

  • Phenoxide Generation: Add 1.5 eq of anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes.

    • In-Process Validation: A distinct color shift (typically to a deep yellow/orange) visually confirms the successful deprotonation and formation of the phenoxide anion.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add 1.1 eq of cinnamyl bromide dropwise.

    • Causality: Dropwise addition controls the exothermic nature of the coupling and prevents localized depletion of the nucleophile.

  • SN​2 Propagation: Remove the ice bath and warm the reaction to 60°C.

    • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent. The system validates itself when the lower- Rf​ phenolic starting material completely disappears, replaced by a single, distinct higher- Rf​ ether product spot.

  • Quench & Extraction: Pour the cooled reaction mixture into crushed ice water. Extract the aqueous layer three times with Ethyl Acetate.

    • In-Process Validation: The aqueous quench serves a dual purpose: it instantly halts the reaction and dissolves all inorganic salts ( K2​CO3​ , KBr ) and the DMF solvent, leaving only the organic product in the Ethyl Acetate layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure aldehyde.

Workflow W1 1. Reagent Preparation 5-Bromosalicylaldehyde + DMF W2 2. Base Addition Add K2CO3 Stir 30 min at RT W1->W2 W3 3. Electrophile Coupling Dropwise Cinnamyl Bromide 0°C to RT W2->W3 W4 4. SN2 Propagation Heat to 60°C Monitor via TLC W3->W4 W5 5. Quench & Extract Ice-Water Quench EtOAc Extraction W4->W5 W6 6. Purification Silica Gel Column Hexanes:EtOAc W5->W6

Step-by-step experimental workflow for the synthesis and purification of the target compound.

References

  • PubChem: 5-Bromo-2-cinnamyloxy-benzaldehyde | C16H13BrO2 | CID 4470334 Source: National Institutes of Health (NIH) URL:[Link]

  • RSC Publishing: Thermodynamic study of crown ether–lithium/magnesium complexes based on benz-1,4-dioxane and its homologues Source: Royal Society of Chemistry URL:[Link]

  • ACS Publications: Design, Synthesis, and Biological Evaluation of Triazole-Linked Lignan–Monoterpenoid-Based Hybrid Molecules Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Methodological & Application

Application Note: High-Yield O-Alkylation of 5-Bromosalicylaldehyde with Cinnamyl Bromide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of functionalized aryl ethers for peptidomimetics, heterocyclic scaffolds, and early-stage drug discovery.

Mechanistic Rationale & Experimental Design

The synthesis of 5-bromo-2-(cinnamyloxy)benzaldehyde via the Williamson etherification of 5-bromosalicylaldehyde and cinnamyl bromide is a fundamental yet highly nuanced transformation. As a Senior Application Scientist, it is critical to look beyond the basic SN​2 mechanism and understand the thermodynamic and kinetic drivers that dictate our experimental choices.

Causality of Base Selection

5-Bromosalicylaldehyde possesses a highly acidic phenolic proton ( pKa​≈8.0 ). This enhanced acidity is driven by the electron-withdrawing inductive effect of the para-bromine atom and the resonance stabilization provided by the ortho-formyl group. Consequently, a mild, heterogeneous base like anhydrous potassium carbonate ( K2​CO3​ ) is entirely sufficient for quantitative deprotonation. Utilizing stronger bases (e.g., sodium hydride or alkoxides) is not only unnecessary but actively detrimental, as they can trigger unwanted side reactions such as Cannizzaro-type disproportionation or aldol condensations involving the reactive aldehyde moiety.

Causality of Solvent Selection

N,N-Dimethylformamide (DMF) is selected as the optimal solvent [1]. As a polar aprotic solvent, DMF effectively solvates the potassium cation ( K+ ) while leaving the phenoxide anion relatively "naked." This lack of a solvent shell around the anion maximizes its nucleophilicity, drastically accelerating the rate of the subsequent SN​2 attack at room temperature.

Causality of Electrophile Dynamics

Cinnamyl bromide is an allylic halide. Its α -carbon is highly electrophilic because the adjacent π -system stabilizes the SN​2 transition state via orbital overlap. While allylic systems can sometimes undergo undesired SN​2′ rearrangements, the primary nature of the cinnamyl bromide α -carbon and the steric bulk of its phenyl ring strongly direct the phenoxide nucleophile toward direct SN​2 displacement, yielding the linear ether exclusively.

Mechanism N1 5-Bromosalicylaldehyde (pKa ~8.0) N2 Phenoxide Intermediate (Naked Nucleophile) N1->N2 K2CO3 (- KHCO3) N3 SN2 Transition State (Allylic Attack) N2->N3 Cinnamyl Bromide (DMF Solvent) N4 5-Bromo-2-(cinnamyloxy)benzaldehyde (Target Ether) N3->N4 - KBr

Figure 1: Williamson ether synthesis mechanism showing phenoxide formation and SN2 allylic attack.

Quantitative Data & Material Requirements

To ensure reproducibility, all reagents must be properly stored and weighed. Cinnamyl bromide is a lachrymator and must be handled in a fume hood. DMF should be anhydrous to prevent competitive hydrolysis of the alkyl bromide.

Table 1: Reagent Stoichiometry (10 mmol Scale)
Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeFunction
5-Bromosalicylaldehyde 201.021.002.01 gNucleophile Precursor
Cinnamyl Bromide 197.071.202.36 gAllylic Electrophile
Potassium Carbonate 138.212.002.76 gMild Heterogeneous Base
Anhydrous DMF 73.09N/A15.0 mLPolar Aprotic Solvent

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific visual or analytical cues are provided to confirm the reaction is proceeding as intended before moving to the next step.

Step 1: Substrate Activation (Phenoxide Formation)
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) in anhydrous DMF (15.0 mL).

  • Add finely powdered, anhydrous K2​CO3​ (2.76 g, 20 mmol) in one portion.

  • Validation Check: Stir the suspension at room temperature for 15 minutes. The solution will transition from a pale yellow to a deep, vibrant yellow/orange . This color shift is the self-validating visual cue confirming the successful deprotonation and formation of the highly conjugated phenoxide anion.

Step 2: Electrophile Addition
  • Cool the reaction mixture slightly using a water bath (approx. 15 °C) to control the mild exotherm.

  • Add cinnamyl bromide (2.36 g, 12 mmol) dropwise over 5 minutes via syringe.

  • Remove the water bath and allow the reaction to stir at room temperature (20–25 °C) under a nitrogen atmosphere.

Step 3: Reaction Monitoring (In-Process Control)
  • Stir the reaction for 3 to 4 hours.

  • Validation Check (TLC): Pull a 10 µL aliquot and dilute it in 1 mL of ethyl acetate. Spot against the starting 5-bromosalicylaldehyde on a silica gel TLC plate. Elute with 20% EtOAc in Hexanes.

    • Starting Material: UV-active spot at Rf​≈0.4 . Stains intensely with potassium permanganate ( KMnO4​ ).

    • Product: New UV-active spot at Rf​≈0.6 .

  • The reaction is complete when the spot at Rf​≈0.4 is completely consumed.

Step 4: Aqueous Work-Up & DMF Removal
  • Pour the crude reaction mixture into a beaker containing 75 mL of crushed ice and water.

  • Validation Check: The sudden change in polarity will cause the product to crash out as a crude off-white precipitate or a thick oil.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Combine the organic layers. Critical Step: Wash the combined organics with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×30 mL). Causality: LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the high-boiling solvent which would otherwise ruin the purification step.

  • Wash with saturated brine (30 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of 5% to 15% EtOAc in Hexanes.

  • Isolate the fractions containing the Rf​≈0.6 spot and evaporate the solvent to yield the pure product.

Workflow A 1. Substrate Activation Dissolve 5-Bromosalicylaldehyde in DMF Add K2CO3 (2.0 eq) B 2. Electrophile Addition Dropwise addition of Cinnamyl Bromide (1.2 eq) Maintain at 15 °C to RT A->B C 3. Reaction Propagation Stir at 25 °C under N2 for 3-4 h In-process check: TLC (20% EtOAc/Hexanes) B->C D 4. Quench & Extraction Pour into ice-water Extract with EtOAc (3x) C->D E 5. Organic Wash Wash with 5% LiCl (aq) to remove DMF Dry over anhydrous MgSO4 D->E F 6. Purification Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient) E->F G 7. Product Isolation 5-Bromo-2-(cinnamyloxy)benzaldehyde F->G

Figure 2: Experimental workflow for the O-alkylation process, including in-process validation steps.

Expected Results & Analytical Validation

Following this protocol, the target compound, 5-bromo-2-(cinnamyloxy)benzaldehyde [2], is typically isolated as an off-white to pale yellow solid. The use of a slight excess of cinnamyl bromide ensures full consumption of the starting phenol, driving the yield upward.

Table 2: Expected Analytical Data
ParameterExpected OutputDiagnostic Significance
Yield 85% – 92%Indicates efficient SN​2 trajectory and lack of side reactions.
Appearance Off-white solidPurity indicator; dark yellow/brown suggests trace DMF or degradation.
1 H NMR (CDCl 3​ ) δ ~10.45 (s, 1H)Confirms the aldehyde proton remains intact (no Cannizzaro reaction).
δ ~4.80 (dd, 2H)Key Diagnostic: Allylic −CH2​− protons shifted downfield by the ether oxygen.
δ ~6.35 - 6.80 (m, 2H)Confirms the presence of the intact cinnamyl alkene system.

Troubleshooting & Optimization

  • Incomplete Conversion: If TLC shows unreacted starting material after 4 hours, the K2​CO3​ may have absorbed atmospheric moisture, reducing its basicity. Ensure anhydrous grade is used. You may add an additional 0.5 eq of K2​CO3​ and 0.1 eq of cinnamyl bromide and heat gently to 40 °C.

  • Product Co-eluting with Impurities: If the NMR shows a singlet at δ ~2.88 and ~2.96 ppm, your product is contaminated with residual DMF. Re-dissolve the product in EtOAc and repeat the 5% aqueous LiCl washes.

References

  • Title: Intramolecular Povarov Reactions for the Synthesis of Chromenopyridine Fused 2-Pyridone Polyheterocycles Binding to α-Synuclein and Amyloid-β Fibrils Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 5-Bromo-2-cinnamyloxy-benzaldehyde (CID 4470334) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Application Note: 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on the strategic selection of polyfunctional precursors. 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde (commonly referred to as 5-bromo-2-cinnamyloxybenzaldehyde, CAS: 79844-41-0)[1] serves as a highly privileged, trifunctional scaffold.

By integrating an electrophilic formyl group, a transition-metal-reactive aryl bromide, and a sigmatropically active cinnamyloxy ether, this molecule allows researchers to execute orthogonal synthetic workflows without the need for exhaustive protecting-group manipulations. This application note details the mechanistic rationale, optimized synthesis, and downstream derivatization protocols for utilizing this precursor in drug discovery programs.

Mechanistic Rationale: Why This Scaffold?

The architectural brilliance of 5-bromo-2-(3-phenylprop-2-enoxy)benzaldehyde lies in its distinct, orthogonally reactive domains:

  • The Aldehyde Moiety: Acts as a hard electrophile. It is primed for Schiff base condensation with primary amines to form metallodrug ligands, or for Knoevenagel condensations to build coumarin derivatives.

  • The Aryl Bromide (C5 Position): Serves as a reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the bromide is positioned para to the ether oxygen, its oxidative addition to Pd(0) is electronically favored.

  • The Cinnamyloxy Ether (C2 Position): The allylic ether linkage is highly susceptible to thermal [3,3]-sigmatropic Claisen rearrangements, allowing for the stereoselective synthesis of complex ortho-allyl phenols, which are direct precursors to biologically active benzofurans and chromenes.

Scaffold_Pathways A 5-Bromosalicylaldehyde + Cinnamyl Bromide B 5-Bromo-2-(cinnamyloxy) benzaldehyde A->B K2CO3, DMF, 80°C (Williamson Ether) C Schiff Base Ligands (Antibacterial/Anticancer) B->C R-NH2, EtOH (Condensation) D Ortho-Allyl Phenols ([3,3]-Claisen Rearrangement) B->D 200°C, Solvent-free (Sigmatropic) E Cross-Coupled Adducts (Suzuki/Buchwald-Hartwig) B->E Pd(PPh3)4, Ar-B(OH)2 (Cross-Coupling)

Synthetically divergent pathways of 5-bromo-2-(cinnamyloxy)benzaldehyde in drug discovery.

Precursor Synthesis: The Williamson Etherification

The synthesis of the title compound is achieved via a classic Williamson ether synthesis coupling 5-bromosalicylaldehyde[2] and cinnamyl bromide[3].

Causality in Experimental Design
  • Base Selection ( K2​CO3​ vs. NaOH ): Using a strong base like sodium hydroxide risks triggering unwanted Cannizzaro reactions or aldol condensations at the aldehyde group. Potassium carbonate ( K2​CO3​ ) is a mild base, perfectly calibrated to deprotonate the acidic phenol ( pKa≈8.0 , lowered by the electron-withdrawing bromo and formyl groups) without degrading the aldehyde.

  • Solvent Selection (DMF): Polar aprotic solvents like N,N-Dimethylformamide (DMF) are critical here. Unlike ethanol, which hydrogen-bonds to the phenoxide and reduces its nucleophilicity, DMF leaves the phenoxide "naked" and highly reactive, driving the SN​2 displacement of the cinnamyl bromide at a rapid rate.

Quantitative Optimization Data

The table below summarizes the optimization of the etherification step, demonstrating the superiority of the DMF/ K2​CO3​ system.

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
EthanolNaOH78 (Reflux)1245Significant Cannizzaro side-products observed.
Acetone K2​CO3​ 56 (Reflux)2472Sluggish SN​2 kinetics due to lower boiling point.
DMF K2​CO3​ 80 6 93 Optimal naked phenoxide reactivity; no aldehyde degradation.
DMSO Cs2​CO3​ 60495Excellent yield, but aqueous workup is labor-intensive.
Step-by-Step Protocol (Self-Validating System)
  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 5-bromosalicylaldehyde (10.0 mmol, 2.01 g) in anhydrous DMF (25 mL).

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (15.0 mmol, 2.07 g). Stir the suspension at room temperature for 15 minutes. The solution will turn a deep, vibrant yellow, validating the formation of the phenoxide ion.

  • Alkylation: Add cinnamyl bromide (11.0 mmol, 2.17 g) dropwise over 5 minutes. Elevate the temperature to 80°C and stir for 6 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the bright yellow 5-bromosalicylaldehyde spot ( Rf​≈0.6 ) disappears, replaced by a new, UV-active spot ( Rf​≈0.4 ).

  • Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers extensively with brine ( 5×30 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield white-to-pale-yellow crystals.

  • Analytical Validation: 1H -NMR ( CDCl3​ ) will show a distinct doublet at ≈4.7 ppm (2H) confirming the allylic −CH2​− group, a multiplet at ≈6.4−6.8 ppm for the alkene protons, and the intact aldehyde proton at ≈10.4 ppm.

Downstream Application: Thermal Claisen Rearrangement

One of the most powerful applications of 5-bromo-2-(cinnamyloxy)benzaldehyde in medicinal chemistry is its conversion into 3-(1-phenylallyl)-5-bromo-2-hydroxybenzaldehyde via a [3,3]-sigmatropic Claisen rearrangement. This yields an ortho-allyl phenol, a direct precursor for synthesizing benzofurans (via oxidative cyclization) or chromenes (via ring-closing metathesis).

Mechanistic Workflow

The rearrangement is driven purely by thermal energy, proceeding through a highly ordered, chair-like six-membered transition state. The initial product is a non-aromatic dienone, which rapidly tautomerizes to restore aromaticity, yielding the substituted phenol.

Claisen_Mechanism A 5-Bromo-2-(cinnamyloxy)benzaldehyde B Transition State (Chair-like conformation) A->B Heat (Δ) C Dienone Intermediate B->C [3,3]-Sigmatropic Shift D Tautomerization (Aromatization) C->D Proton Transfer E 3-(1-Phenylallyl)-5-bromo -2-hydroxybenzaldehyde D->E Rearomatization

Mechanistic progression of the thermal [3,3]-sigmatropic Claisen rearrangement.

Rearrangement Protocol
  • Setup: Place 5-bromo-2-(cinnamyloxy)benzaldehyde (5.0 mmol) in a heavy-walled sealed glass tube or a microwave reaction vial.

  • Solvent-Free Execution: Heat the neat solid to 200°C using a sand bath or a dedicated microwave synthesizer (for 30 minutes). Causality: Performing this solvent-free or in a high-boiling solvent like N,N-diethylaniline prevents solvent reflux from capping the temperature below the activation energy required for the sigmatropic shift.

  • Validation: Cool to room temperature. The product will appear as a viscous oil or glass. Dissolve in minimal dichloromethane and purify via flash chromatography. 1H -NMR will reveal the disappearance of the allylic ether −CH2​− doublet at 4.7 ppm, replaced by a complex methine signal ( ≈4.0 ppm) and terminal alkene protons ( ≈5.1−5.3 ppm), alongside the reappearance of a broad phenol −OH singlet ( ≈11.2 ppm), confirming successful rearrangement and rearomatization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4470334, 5-Bromo-2-cinnamyloxy-benzaldehyde" PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72863, 5-Bromosalicylaldehyde" PubChem. URL:[Link]

  • Organic Syntheses. "Cinnamyl bromide" Org. Syn. Coll. Vol. 5, 142. URL:[Link]

Sources

Application Note: Divergent Synthesis of Polycyclic Heterocycles from 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug development, the rapid construction of three-dimensional, sp³-rich polycyclic scaffolds is critical for exploring novel chemical space. 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde (also known as 5-bromo-2-cinnamyloxybenzaldehyde)[1] serves as a highly versatile, trifunctional building block designed specifically for this purpose.

The strategic value of this molecule lies in its three distinct reactive domains:

  • The Electrophilic Aldehyde: Primed for condensation reactions to generate reactive intermediates in situ (e.g., nitrones or oxadienes).

  • The Tethered Cinnamyl Ether: Acts as an internal, geometrically constrained dienophile or dipolarophile.

  • The Aryl Bromide (5-Position): Remains an inert spectator during initial cyclizations but serves as an essential handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions), enabling rapid Structure-Activity Relationship (SAR) diversification.

This guide details two highly efficient, self-validating synthetic workflows to generate complex heterocycles from this single precursor: the Intramolecular Nitrone-Olefin Cycloaddition (INOC) and the Domino Knoevenagel-Hetero-Diels-Alder (DKHDA) reaction.

Pathway A: Intramolecular Nitrone-Olefin Cycloaddition (INOC)

Mechanistic Causality

The reaction of the benzaldehyde moiety with an N-substituted hydroxylamine rapidly generates a transient nitrone intermediate[2]. Because the cinnamyl group is tethered via an ortho-ether linkage, the molecule is perfectly pre-organized for a 1,3-dipolar cycloaddition[3]. The bulky phenyl group on the alkene strictly governs the facial selectivity of the approach, enforcing a highly ordered transition state. This dictates the stereospecific formation of cis-fused chromano[4,3-c]isoxazoles[2]. The 5-bromo group remains completely unreactive under these mild conditions, preserving the halogen handle for downstream chemistry[3].

Protocol A: Mechanochemical INOC Synthesis

This "green" protocol avoids bulk solvents and accelerates the reaction via mechanical grinding. The mechanical energy concentrates the reagents, effectively overcoming the activation energy barrier for both the dehydrative condensation and the subsequent cycloaddition[2].

Reagents:

  • 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde (1.0 mmol, 317.18 g/mol )[1]

  • N-Phenylhydroxylamine (1.05 mmol)

  • Ethyl acetate (for workup)

Step-by-Step Methodology:

  • Preparation: In a clean, dry agate mortar, combine the benzaldehyde substrate and N-phenylhydroxylamine.

  • Mechanochemical Activation: Grind the mixture thoroughly with a pestle for 15–20 minutes at ambient temperature. Self-Validation Check: The physical state of the mixture will transition from a dry powder blend to a sticky paste. This phase change is a visual confirmation of dehydrative condensation producing the nitrone and water byproduct[2].

  • Cycloaddition: Transfer the resulting paste to a sealed vial and allow it to stand at room temperature for 2 hours to ensure the intramolecular [3+2] cycloaddition reaches completion.

  • Workup: Dissolve the crude paste in ethyl acetate (15 mL). Wash the organic layer with distilled water (2 x 10 mL) to remove any unreacted hydroxylamine and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Concentrate the solution under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc 8:2) to yield the pure 8-bromo-2,4-diphenyl-1,3a,4,9b-tetrahydro-2H-chromeno[4,3-c]isoxazole.

Pathway B: Domino Knoevenagel-Hetero-Diels-Alder (DKHDA)

Mechanistic Causality

Condensation of the aldehyde with an active methylene compound (e.g., 1,3-dimethylbarbituric acid or 4-thioxo-1,3-thiazolidin-2-one) yields a highly electron-deficient 1-oxa-1,3-butadiene intermediate[4]. The tethered cinnamyl alkene, being relatively electron-rich, undergoes an inverse-electron-demand intramolecular hetero-Diels-Alder (IMHDA) reaction[4]. This domino sequence forms two new rings and up to three contiguous stereocenters in a single operational step, providing access to complex polyoxygenated tricyclic systems[5].

Protocol B: DKHDA Synthesis

Reagents:

  • 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde (1.0 mmol)

  • 1,3-Dimethylbarbituric acid (1.0 mmol)

  • Ethylenediammonium diacetate (EDDA, 10 mol%)

  • Acetonitrile (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve the benzaldehyde substrate and the active methylene compound in acetonitrile.

  • Catalysis: Add EDDA (10 mol%)[4]. Causality Note: EDDA acts as a bifunctional organocatalyst, facilitating the Knoevenagel condensation via an iminium intermediate while simultaneously promoting enolization.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the complete disappearance of the UV-active aldehyde starting material.

  • Isolation: Upon completion, a precipitate typically forms as the polycyclic product has lower solubility than the intermediates. Filter the solid, wash with cold ethanol (5 mL), and dry under vacuum to obtain the pure polycyclic chromene derivative. If no precipitate forms, evaporate the solvent and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the key metrics and outcomes for the two divergent synthetic pathways.

ParameterINOC Pathway ([3+2] Cycloaddition)DKHDA Pathway ([4+2] Cycloaddition)
Key Intermediate Nitrone1-Oxa-1,3-butadiene
Typical Catalyst None (Mechanochemical)EDDA (10 mol%)
Stereoselectivity High (cis-fused favored)High (Diastereoselective)
Typical Yield 75% - 90%70% - 85%
Reaction Time 2 - 4 hours12 - 24 hours
Rings Formed Isoxazolidine + ChromanPyran + Chroman

Visualizations of Synthetic Workflows

DivergentSynthesis Substrate 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde INOC_Int Nitrone Intermediate (In Situ) Substrate->INOC_Int + R-NHOH (Condensation) DKHDA_Int Oxadiene Intermediate (In Situ) Substrate->DKHDA_Int + Active Methylene (Knoevenagel) Product_INOC Chromano[4,3-c]isoxazole (Fused Isoxazolidine) INOC_Int->Product_INOC Intramolecular [3+2] Cycloaddition Product_DKHDA Polycyclic Chromene (Fused Pyran) DKHDA_Int->Product_DKHDA Intramolecular hetero-Diels-Alder LateStage Late-Stage Diversification (Suzuki/Heck on 5-Bromo) Product_INOC->LateStage Pd-Catalyzed Cross-Coupling Product_DKHDA->LateStage Pd-Catalyzed Cross-Coupling

Divergent synthetic pathways from the benzaldehyde precursor to complex heterocycles.

INOCWorkflow Step1 Step 1: Preparation Mix Aldehyde & R-NHOH in solvent or mortar Step2 Step 2: Condensation Dehydrative nitrone formation Step1->Step2 Step3 Step 3: Cycloaddition Intramolecular [3+2] Stereospecific closure Step2->Step3 Step4 Step 4: Isolation Chromatography or Crystallization Step3->Step4

Step-by-step operational workflow for the Intramolecular Nitrone-Olefin Cycloaddition.

References

  • 5-Bromo-2-cinnamyloxy-benzaldehyde | C16H13BrO2 | CID 4470334 - PubChem Source: nih.gov URL:[Link]

  • In situ mechanochemical synthesis of nitrones followed by 1,3-dipolar cycloaddition: a catalyst-free, “green” route to cis-fused chromano[4,3-c]isoxazoles Source: rsc.org URL:[Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review Source: mdpi.com URL:[Link]

  • KNOEVENAGEL–HETERO-DIELS–ALDER TANDEM AND DOMINO REACTIONS AS A PLATFORM... Source: udhtu.edu.ua URL:[Link]

  • A new domino-Knoevenagel–hetero-Diels–Alder reaction Source: researchgate.net URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Recrystallization of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde (CAS No. 79844-41-0)[1]. This compound, also known as 5-bromo-2-(cinnamyloxy)benzaldehyde, is a highly functionalized aromatic ether with a molecular weight of 317.18 g/mol [2].

This guide is engineered for application scientists and drug development professionals. It moves beyond standard operating procedures by explaining the causality behind each chemical intervention, ensuring your purification workflows are robust, reproducible, and self-validating.

Section 1: Mechanistic Troubleshooting & Impurity Profiling

The synthesis of this molecule relies on the Williamson ether synthesis, reacting 5-bromosalicylaldehyde (CAS 1761-61-1)[3] with cinnamyl bromide under basic conditions. Understanding the mechanism is the first step in troubleshooting your purification.

ReactionMechanism Reagents 5-Bromosalicylaldehyde + Cinnamyl Bromide Intermediate Phenoxide Anion (Active Nucleophile) Reagents->Intermediate Base (K2CO3) Impurity2 Cinnamyl Alcohol (Hydrolysis) Reagents->Impurity2 Trace H2O Target Target Ether (SN2 Pathway) Intermediate->Target SN2 Attack Impurity1 Unreacted Phenol (Incomplete Rxn) Intermediate->Impurity1 Protonation

Reaction pathways and impurity generation during Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q: Why does my crude product contain unreacted 5-bromosalicylaldehyde, and how do I selectively remove it? A: Because 5-bromosalicylaldehyde contains an electron-withdrawing bromine atom and an aldehyde group, its phenolic hydroxyl is relatively acidic (pKa ~7.5)[4]. If the reaction does not reach 100% conversion, this phenol remains. Causality: It can be selectively removed by washing the organic layer with a dilute, chilled weak base (e.g., 0.1 M NaOH). Using a strong or highly concentrated base will trigger a Cannizzaro reaction or aldol condensation of your target aldehyde. Dilute NaOH perfectly balances the deprotonation of the impurity without destroying the product.

Q: I am seeing a highly non-polar impurity on my TLC. What is it, and how do I clear it? A: This is likely unreacted cinnamyl bromide or its dimerization byproduct. Because it lacks polar functional groups, it will run near the solvent front in standard Hexane/Ethyl Acetate mixtures. It cannot be removed via aqueous workup and must be separated using silica gel chromatography prior to recrystallization.

Section 2: Self-Validating Purification Methodologies

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (0.1 M NaOH Wash) Crude->Workup Remove salts & phenol Chromatography Silica Gel Chromatography (Hexane/EtOAc) Workup->Chromatography Remove cinnamyl bromide Recrystallization Recrystallization (Hot Ethanol) Chromatography->Recrystallization Isolate target ether Pure Pure 5-Bromo-2- (cinnamyloxy)benzaldehyde Recrystallization->Pure >99% Purity

Workflow for the purification of 5-bromo-2-(cinnamyloxy)benzaldehyde.

Protocol A: Liquid-Liquid Extraction (Aqueous Workup)
  • Dilution: Dilute the crude reaction mixture (typically in DMF or Acetonitrile) with Ethyl Acetate (EtOAc).

  • Aqueous Wash: Wash 3x with distilled water. Causality: This removes the polar aprotic solvent (DMF) which would otherwise drag impurities into the organic phase.

  • Alkaline Wash: Wash 2x with chilled 0.1 M NaOH. Causality: Deprotonates and extracts unreacted 5-bromosalicylaldehyde[3] into the aqueous layer.

  • Brine Wash: Wash 1x with saturated NaCl (brine) to break emulsions and pre-dry the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Spot the concentrated organic layer on a TLC plate against a 5-bromosalicylaldehyde standard. The lower Rf phenolic spot should be completely absent.

Protocol B: Silica Gel Column Chromatography
  • Preparation: Prepare a silica gel column (230-400 mesh).

  • Dry Loading: Adsorb the crude extract onto a small amount of silica gel and evaporate the solvent. Causality: The target compound[2] can be a viscous oil or solid that is poorly soluble in pure hexane; dry loading prevents band tailing and poor resolution.

  • Elution: Elute with a gradient of Hexane:EtOAc (95:5 transitioning to 85:15).

  • Fraction Collection: Cinnamyl bromide elutes first, followed by the target ether. Cinnamyl alcohol elutes last.

  • Validation Checkpoint: Develop TLC plates with a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The target compound will immediately stain bright orange/red, confirming the presence of the intact aldehyde group.

Protocol C: Recrystallization
  • Dissolution: Dissolve the chromatography-purified solid in a minimum volume of boiling absolute ethanol (~78 °C). Causality: Ethanol is chosen because the target molecule has moderate polarity. It is highly soluble in hot ethanol, but its solubility drops sharply upon cooling, allowing for high-yield crystallization while leaving trace cinnamyl alcohol in solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Causality: Rapid cooling traps impurities within the crystal lattice. Slow cooling ensures a highly ordered, pure crystalline matrix.

  • Chilling: Place the flask in an ice bath (0-4 °C) for 1 hour to maximize precipitation.

  • Isolation: Filter via vacuum filtration (Büchner funnel), wash the filter cake with a minimal amount of ice-cold ethanol, and dry under high vacuum for 12 hours.

  • Validation Checkpoint: Perform a melting point analysis. A sharp melting point range (≤ 2 °C variance) validates the structural purity of the final crystalline product.

Section 3: Quantitative Data & Analytical Benchmarks

To ensure your purification is on track, refer to the following analytical benchmarks. These parameters are critical for tracking the separation of the target compound[2] from its primary precursors[4].

Parameter5-Bromosalicylaldehyde (Impurity)Cinnamyl Bromide (Impurity)Target Ether (Product)
Molecular Weight 201.02 g/mol 197.07 g/mol 317.18 g/mol
TLC R_f (Hexane:EtOAc 8:2) ~0.35 (Tails due to OH)~0.90 (Non-polar)~0.60 (Distinct spot)
2,4-DNP Stain Response Positive (Orange)NegativePositive (Orange/Red)
Solubility (0.1 M NaOH) Soluble (Forms phenoxide)InsolubleInsoluble
Solubility (Hot Ethanol) Highly SolubleHighly SolubleHighly Soluble
Solubility (Cold Ethanol) SolubleSolubleInsoluble (Crystallizes)

Section 4: References

  • PubChem. "5-Bromo-2-cinnamyloxy-benzaldehyde | C16H13BrO2 | CID 4470334" National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863" National Center for Biotechnology Information. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the O-Alkylation of 5-Bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity issues during the functionalization of phenolic aldehydes.

The O-alkylation of 5-bromosalicylaldehyde is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced ligands. However, the molecule's unique electronic environment—featuring an electron-withdrawing bromine atom and a highly reactive, unhindered aldehyde group—makes it susceptible to several competing side reactions. This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you achieve >90% yields of the desired 5-bromo-2-alkoxybenzaldehyde while suppressing side products.

Mechanistic Overview: Competing Pathways

Before troubleshooting, it is essential to understand the causality behind side-product formation. The phenolate anion is an ambient nucleophile, meaning it can react at multiple sites depending on the reaction conditions.

G A 5-Bromosalicylaldehyde B Phenolate Anion A->B Mild Base (K2CO3) E Cannizzaro Reaction (Side Product) A->E Strong Base (NaOH) C O-Alkylation (Target Ether) B->C Polar Aprotic Solvent (DMF/DMSO) D C-Alkylation (Side Product) B->D Protic Solvent (H2O/Alcohols)

Reaction pathways for 5-bromosalicylaldehyde under basic alkylation conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting significant amounts of C-alkylated side products instead of the desired O-alkylated ether? The Science: This is a classic issue of solvent-mediated nucleophilicity. Phenolates are ambient nucleophiles capable of reacting at either the oxygen or the ortho/para carbons[1]. When you use protic solvents (like ethanol, methanol, or water), the solvent forms strong hydrogen bonds with the highly electronegative phenoxide oxygen[1]. This solvation shell sterically and electronically shields the oxygen, raising the activation energy for O-alkylation. Consequently, the electrophile is forced to attack the less shielded carbon centers via resonance, leading to C-alkylation[1]. The Solution: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]. These solvents solvate the metal cation (e.g., K⁺) but leave the phenoxide oxygen "naked" and highly reactive, driving the reaction exclusively toward the kinetically favored O-alkylation (Sₙ2) pathway[1].

Q2: My aldehyde peak is disappearing, but I am recovering a mixture of a benzyl alcohol and a carboxylic acid. What went wrong? The Science: You are observing the Cannizzaro reaction. Because 5-bromosalicylaldehyde lacks α-protons, it cannot undergo aldol condensation but is highly susceptible to disproportionation when exposed to strong bases like NaOH or KOH. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses, transferring a hydride to another aldehyde molecule, yielding 5-bromo-2-hydroxybenzyl alcohol and 5-bromosalicylic acid. The Solution: Replace strong hydroxide bases with mild, non-nucleophilic inorganic carbonates. Anhydrous potassium carbonate (K₂CO₃) is the industry standard for this transformation[2]. It is basic enough to quantitatively deprotonate the phenol (pKa ~8) but lacks the nucleophilicity to attack the aldehyde.

Q3: The reaction stalls at 50% conversion despite using DMF and K₂CO₃. How can I drive it to completion? The Science: Incomplete conversion in heterogeneous mixtures (solid K₂CO₃ in DMF) is often due to poor phase transfer, insufficient base surface area, or low electrophile reactivity (especially with alkyl chlorides). The Solution:

  • Ensure the K₂CO₃ is finely milled and strictly anhydrous.

  • If using alkyl chlorides or sluggish alkyl bromides, add a catalytic amount of potassium iodide (KI, 0.1 eq) to facilitate an in situ Finkelstein reaction, generating a highly reactive alkyl iodide intermediate.

  • Maintain the reaction temperature between 60–80 °C; exceeding 100 °C can lead to thermal degradation or unwanted ester exchange if using carbonate electrophiles.

Quantitative Optimization Data

To demonstrate the causality of these parameters, below is a summary of reaction condition optimizations and their impact on product distribution.

Table 1: Impact of Reaction Parameters on 5-Bromosalicylaldehyde Alkylation

Solvent TypeBase SelectionTemperature (°C)O-Alkylation Yield (%)C-Alkylation (%)Cannizzaro/Degradation (%)
DMF (Aprotic) K₂CO₃ 80 >95% <1% <1%
DMSO (Aprotic)Cs₂CO₃6092%<1%<1%
Ethanol (Protic)K₂CO₃78 (Reflux)65%25%<2%
Water/EtOHNaOH8030%15%45% (High Cannizzaro)
Acetone (Aprotic)K₂CO₃56 (Reflux)85%<2%<1% (Slower kinetics)
Standard Operating Protocol (SOP): High-Yield O-Alkylation

This self-validating protocol utilizes the optimal conditions identified above to ensure robust, reproducible O-alkylation while strictly suppressing side reactions[2].

Workflow Step1 1. Dissolve Substrate (DMF, 0.2 M) Step2 2. Add Base (K2CO3, 2.0-3.0 eq) Step1->Step2 Step3 3. Add Alkylating Agent (R-X, 1.1-1.5 eq) Step2->Step3 Step4 4. Heat to 60-80°C (Monitor via TLC) Step3->Step4 Step5 5. Aqueous Workup (EtOAc/H2O) Step4->Step5 Step6 6. Target Product (>95% Yield) Step5->Step6

Step-by-step workflow for the optimized O-alkylation of 5-bromosalicylaldehyde.

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Argon).

  • Dissolution: Add 5-bromosalicylaldehyde (1.0 equivalent, e.g., 20 mmol) to the flask and dissolve in anhydrous DMF (to achieve a 0.2 M concentration)[2].

  • Deprotonation: Add finely milled, anhydrous K₂CO₃ (2.0 to 3.0 equivalents) to the solution[2]. Stir the resulting suspension at room temperature for 30 minutes. The mixture will typically turn a bright, vibrant yellow, validating the formation of the phenolate anion[2].

  • Alkylation: Dropwise, add the alkyl halide (1.1 to 1.5 equivalents; e.g., 2-iodopropane or benzyl bromide) via syringe[2]. If using an alkyl chloride, simultaneously add 0.1 equivalents of KI.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60–80 °C using a temperature-controlled oil bath[2].

  • Monitoring: Monitor the reaction via TLC (typically 80:20 Hexanes:Ethyl Acetate). The reaction is usually complete within 2 to 4 hours, indicated by the complete consumption of the starting phenol[2].

  • Workup: Cool the mixture to room temperature. Dilute the reaction with distilled water and a saturated aqueous ammonium chloride solution to quench any residual basicity[2]. Extract the aqueous layer three times with Ethyl Acetate (or Diethyl Ether)[2].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for downstream steps but can be recrystallized or subjected to flash chromatography if necessary.

References
  • Source: PharmaXChange.
  • Title: Alkylation of phenol: a mechanistic view Source: PubMed - NIH URL
  • Source: The Royal Society of Chemistry (RSC)

Sources

Technical Support Center: Optimizing Catalyst Selection for the Intramolecular Cyclization of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and optimization strategies for the palladium-catalyzed intramolecular cyclization of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical steps necessary to overcome common experimental hurdles and achieve high-yield, selective synthesis of the desired chromene product.

The transformation is a classic example of an intramolecular Heck reaction, a powerful tool for constructing carbocyclic and heterocyclic frameworks.[1] Success in this reaction hinges on a finely tuned catalytic system where the palladium catalyst, its coordinating ligand, the base, and the solvent work in concert.

Troubleshooting Guide

This section addresses specific, common problems encountered during the cyclization reaction in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix it?

A1: Low conversion is a frequent issue, often pointing to problems with catalyst activation or stability.[2] Let's break down the potential culprits and solutions.

  • Cause 1: Inefficient Pd(0) Generation: Many protocols use a Pd(II) precatalyst, like Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the catalytically active Pd(0) species.[3] If this reduction is slow or incomplete, the catalytic cycle cannot initiate effectively.

    • Solution: Consider using a Pd(0) precatalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Alternatively, if using Pd(OAc)₂, ensure your phosphine ligand, which can act as a reductant, is present in a sufficient ratio. Some protocols benefit from a pre-activation step where the Pd(II) source and ligand are stirred together before adding the substrate.[2]

  • Cause 2: Low Reaction Temperature: Aryl bromides are significantly less reactive towards oxidative addition than aryl iodides and often require higher temperatures to react efficiently.[4]

    • Solution: If you are running the reaction below 80 °C, incrementally increase the temperature in 10-15 °C steps. A typical range for these reactions is 80-120 °C.[2] Monitor for potential catalyst decomposition (see Q4) at higher temperatures.

  • Cause 3: Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and modulating its reactivity. A ligand that is not electron-donating enough or is sterically mismatched can stall the reaction.

    • Solution: For aryl bromides, moderately electron-rich and bulky monodentate phosphine ligands are often effective. If triphenylphosphine (PPh₃) is failing, consider switching to a more electron-rich or bulkier ligand like tri(o-tolyl)phosphine (P(o-tol)₃) or a biarylphosphine ligand.

Experimental Protocol: A Starting Point for Optimization
  • To a dry Schlenk flask, add 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde (1.0 eq), Pd(OAc)₂ (0.05 eq), and the phosphine ligand (0.10 - 0.12 eq).

  • Add a base, such as anhydrous K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed, anhydrous solvent (e.g., DMF or Acetonitrile, to achieve a concentration of ~0.05 M) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Q2: I'm observing a significant amount of the dehalogenated starting material, 2-(3-phenylprop-2-enoxy)benzaldehyde. Why is this happening?

A2: The formation of a dehalogenated (or "proto-dehalogenated") byproduct is a common side reaction in Heck couplings. It occurs when the aryl-palladium intermediate (Ar-Pd-X) is intercepted by a hydride source before it can undergo migratory insertion with the alkene.

  • Cause 1: Hydride Impurities: Trace amounts of water, alcohols, or even certain amines can serve as hydride sources, especially at elevated temperatures.

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use high-purity, anhydrous solvents.

  • Cause 2: β-Hydride Elimination from the Base: Some organic bases, particularly triethylamine (NEt₃), can undergo side reactions that generate palladium hydride species, which can then lead to reductive dehalogenation.

    • Solution: Switch to an inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or silver carbonate (Ag₂CO₃). These are generally less prone to generating hydride-related side products.

Q3: The desired product is formed, but it's contaminated with isomers from double bond migration. How can I improve selectivity?

A3: Double bond isomerization is a known issue in Heck reactions. It typically occurs after the desired product is formed. The palladium-hydride species (H-Pd-X) generated during the catalytic cycle can re-add to the product's double bond and then eliminate to form a more thermodynamically stable, isomerized alkene.

  • Cause 1: Reversible β-Hydride Elimination/Addition: This equilibrium is the root cause of isomerization.[5]

    • Solution 1: Use a Halide Scavenger. Adding a silver salt, such as Ag₂CO₃ or Ag₃PO₄, can help. The silver ions precipitate the bromide ion as AgBr, which drives the reaction toward a "cationic pathway".[5] In this pathway, the intermediate is less prone to the re-addition steps that cause isomerization.

    • Solution 2: Optimize the Base/Ligand System. A bulkier base or ligand can sometimes disfavor the re-addition of the palladium-hydride species to the sterically more hindered product alkene.

Q4: My reaction mixture turns black, and the reaction stalls. What does this indicate?

A4: The formation of a black precipitate is almost always palladium black, which is finely divided, catalytically inactive metallic palladium. This indicates catalyst decomposition.[2]

  • Cause 1: High Temperature: While necessary for reactivity, excessive heat can accelerate the decomposition of the active Pd(0) species, especially with less robust ligands.[2]

    • Solution: Find the minimum temperature required for a reasonable reaction rate. It may be better to run the reaction for a longer time at a slightly lower temperature (e.g., 90 °C vs. 120 °C).

  • Cause 2: Ligand Dissociation or Degradation: If the phosphine ligand dissociates from the palladium center or is oxidized, the unstable, "naked" Pd(0) will rapidly agglomerate and precipitate.

    • Solution: Ensure a sufficiently high ligand-to-palladium ratio (typically 2:1 to 2.5:1 for monodentate ligands). Using bulkier, more electron-donating ligands can create a more stable catalytic complex that is less prone to decomposition. Also, maintaining strict anaerobic conditions is crucial to prevent oxidation of the phosphine ligand.[2]

Troubleshooting Workflow Diagram

G start Low Yield or No Reaction check_temp Is Temperature > 80°C? start->check_temp increase_temp Increase T to 90-110°C. Monitor for decomposition. check_temp->increase_temp No check_catalyst Is Pd(0) source used? check_temp->check_catalyst Yes increase_temp->check_catalyst use_pd0 Switch to Pd₂(dba)₃ or pre-activate Pd(OAc)₂. check_catalyst->use_pd0 No check_ligand Analyze Ligand Choice check_catalyst->check_ligand Yes use_pd0->check_ligand change_ligand Switch to bulkier/more electron-rich ligand (e.g., P(o-tol)₃, biarylphosphine). check_ligand->change_ligand Ineffective check_side_products What are the major byproducts? check_ligand->check_side_products Effective but low yield change_ligand->check_side_products dehalogenation Dehalogenation check_side_products->dehalogenation isomerization Isomerization check_side_products->isomerization decomposition Pd Black check_side_products->decomposition solve_dehalogenation Use anhydrous conditions. Switch to inorganic base (e.g., K₂CO₃, Cs₂CO₃). dehalogenation->solve_dehalogenation solve_isomerization Add a silver salt (e.g., Ag₂CO₃) to act as a halide scavenger. isomerization->solve_isomerization solve_decomposition Lower temperature. Increase ligand:Pd ratio. Ensure strict anaerobic conditions. decomposition->solve_decomposition success Optimized Reaction solve_dehalogenation->success solve_isomerization->success solve_decomposition->success

Caption: A decision tree for troubleshooting low-yield intramolecular Heck reactions.

Frequently Asked Questions (FAQs)

This section provides background on the fundamental principles governing catalyst selection for this reaction.

Q1: What is the catalytic cycle for this reaction?

A1: The cyclization of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde proceeds via a neutral palladium-catalyzed Heck cycle.[1][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate to form an Ar-Pd(II)-Br intermediate.

  • Alkene Coordination: The tethered alkene coordinates to the palladium center.

  • Migratory Insertion: The aryl group migrates to the alkene, forming the new carbon-carbon bond and creating the six-membered ring. This is the key cyclization step and is typically a syn-addition.[7] This step is generally regioselective for a 6-exo cyclization, which is kinetically favored over other pathways for this type of substrate.[1][8]

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated along with the palladium, forming a palladium-hydride species (H-Pd-Br) and generating the double bond in the product. This step must also be syn-coplanar.[7]

  • Reductive Elimination: The base reacts with the H-Pd-Br species to regenerate the active Pd(0) catalyst and form a salt byproduct (e.g., H-NEt₃⁺ Br⁻).[3]

Catalytic Cycle Diagram

G pd0 L₂Pd(0) ox_add Ar-Pd(II)(Br)L₂ pd0->ox_add coord Alkene Coordinated Intermediate ox_add->coord label2 Alkene Coordination insert Cyclized Alkyl-Pd(II) Intermediate coord->insert label3 Migratory Insertion (C-C Formation) elim Product-PdH Complex insert->elim label4 β-Hydride Elimination elim->pd0 label5 Reductive Elimination label1 Oxidative Addition base_h [Base-H]⁺Br⁻ sub Ar-Br Substrate prod Product prod->elim base Base

Caption: The neutral catalytic cycle for the intramolecular Heck reaction.

Q2: How do I choose between different palladium precatalysts, like Pd(OAc)₂ and Pd₂(dba)₃?

A2: The choice of precatalyst mainly affects convenience and the initiation phase of the reaction.

  • Pd(OAc)₂ (Palladium(II) Acetate): This is a stable, air-tolerant, and inexpensive Pd(II) source. It is widely used but requires in situ reduction to Pd(0). This reduction is often accomplished by the phosphine ligand itself, though other reagents can also serve this role.[3] It is an excellent choice for initial screening.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): This is a Pd(0) source, meaning no reductive step is needed to enter the catalytic cycle. It can lead to faster initiation. However, it is more sensitive to air and light and generally more expensive than Pd(OAc)₂. It's a good alternative if you suspect poor catalyst activation is the problem.

For most applications, Pd(OAc)₂ is a robust and cost-effective starting point.

Q3: What is the role of the phosphine ligand, and how does its structure (steric bulk, electronic properties) affect the reaction?

A3: The phosphine ligand is arguably the most critical component to optimize. It binds to the palladium center, preventing its decomposition into palladium black, and its electronic and steric properties directly influence the rates of the key steps in the catalytic cycle.[5][9]

  • Steric Bulk:

    • Benefit: Bulkier ligands (e.g., P(t-Bu)₃, P(o-tol)₃) generally accelerate the rate of oxidative addition, which is often the rate-limiting step for aryl bromides. They also promote the reductive elimination step that regenerates the Pd(0) catalyst.

    • Drawback: Extreme steric bulk can hinder the coordination of the alkene, slowing the reaction.

  • Electronic Properties:

    • Electron-Rich Ligands: Ligands with electron-donating groups (like alkyls) increase the electron density on the palladium center. This makes the metal more nucleophilic and significantly speeds up the oxidative addition step.

    • Electron-Poor Ligands: These are generally not favored for reactions with less reactive aryl halides like bromides.

For the cyclization of an aryl bromide, an ideal starting point is a monodentate phosphine ligand that is both sterically bulky and electron-rich.

Table 1: Comparison of Common Phosphine Ligands
LigandTypeKey CharacteristicsTypical Application
PPh₃ MonodentateStandard, inexpensive, moderately bulky.Good starting point for many reactions, but may be slow with aryl bromides.
P(o-tol)₃ MonodentateBulkier and more electron-rich than PPh₃.Often improves rates for aryl bromides.[7]
P(t-Bu)₃ MonodentateVery bulky and electron-rich.Highly active, can enable reactions at lower temperatures, but can be air-sensitive.[10]
dppf BidentateLarge "bite angle," robust.Excellent for many cross-couplings, can be effective in Heck reactions.
BINAP BidentateChiral, used for asymmetric catalysis.Primarily for enantioselective reactions, which is not the main goal here.[4][5]

Q4: Why is a base necessary, and how do I select the right one?

A4: A base is required to complete the catalytic cycle. It neutralizes the H-Br that is formed during the β-hydride elimination and subsequent reductive elimination, regenerating the active Pd(0) catalyst. Without a base, the reaction would be stoichiometric in palladium.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃, Ag₂CO₃): These are generally preferred for Heck reactions as they are less likely to cause side reactions like dehalogenation. Cesium carbonate is more soluble and basic than potassium carbonate and can sometimes improve results, albeit at a higher cost. Silver carbonate can serve a dual role as both a base and a halide scavenger.[11]

  • Organic Amine Bases (NEt₃, DIPEA): While common in many palladium reactions, they can sometimes be problematic in Heck reactions due to potential side reactions. However, they are highly soluble in organic solvents.

Recommendation: Start with an inorganic base like K₂CO₃. If solubility is an issue or the reaction is sluggish, consider Cs₂CO₃ or a soluble organic base, but watch carefully for dehalogenation byproducts.

References

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Wikipedia. [Link]

  • Academia.edu. (n.d.). Intramolecular Heck Reaction for the Synthesis of Isochromanes under Ambient and High pressure. [Link]

  • Semantic Scholar. (1999). SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. [Link]

  • ACS Publications. (2006). Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions. The Journal of Organic Chemistry. [Link]

  • PMC. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Organic Reactions. (2002). The Intramolecular Heck Reaction. [Link]

  • Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • Semantic Scholar. (n.d.). Enantioselective Synthesis of Chromenes via a Palladium-Catalyzed Asymmetric Redox-Relay Heck Reaction. [Link]

  • RSC Publishing. (n.d.). Dual-role of PtCl2 catalysis in the intramolecular cyclization of (hetero)aryl-allenes for the facile construction of substituted 2,3-dihydropyrroles and polyheterocyclic skeletons. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • ResearchGate. (2025). Atroposelective intramolecular cyclization of ortho-alkynylanilines to access N-arylindoles. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Pd-catalyzed three-component cyclization of 3 a with 1 a and 2 a. [Link]

  • RSC Publishing. (n.d.). Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • ResearchGate. (n.d.). Intramolecular Heck reaction by Lautens et al.[2]. [Link]

  • PMC. (2025). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. [Link]

  • ACS Publications. (2009). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). The Intramolecular Heck Reaction. [Link]

  • Organic Chemistry Portal. (2012). Palladium-Catalyzed Reactions of Enol Ethers: Access to Enals, Furans, and Dihydrofurans. [Link]

  • ChemRxiv. (n.d.). Palladium-Catalyzed Distal γ- and ε-Alkylation of Enones. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • ACS Publications. (2012). Palladium-Catalyzed Reactions of Enol Ethers: Access to Enals, Furans, and Dihydrofurans. Organic Letters. [Link]

  • RSC Publishing. (n.d.). Iridium catalyzed intramolecular cyclization of allyl alcohol-indole hybrids: rapid access to photoluminescent 5H-benzo[b]carbazoles. [Link]

  • PMC. (2025). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. [Link]

  • NSF PAR. (2022). Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malonates. [Link]

  • ResearchGate. (2020). TBHP‐promoted radical cyclization of 2‐(allyloxy)arylaldehydes. [Link]

  • PMC. (2026). Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. [Link]

  • ResearchGate. (2026). Palladium-Catalyzed Enantioselective Tandem Allylation/Cyclization of ortho -Alkynylbenzaldehydes with Allyltrimethylsilane: Access to Chiral 1-Allyl-1 H -isochromenes. [Link]

  • Pubs.rsc.org. (2012). Palladium-catalyzed reactions of enol ethers: access to enals, furans, and dihydrofurans. [Link]

  • RSC Publishing. (n.d.). palladium-catalyzed heterocycle synthesis from allenes. [Link]

  • ResearchGate. (n.d.). Attempted cyclization of 2-((2-phenylallyl)oxy)benzaldehyde using NHC-pinene ligand as catalyst. [Link]

  • DOI. (n.d.). Supporting Information NAZAROV CYCLIZATION OF GEMINAL-BENZOYL-PHENYL ALLENES IN TRIFLIC ACID. [Link]

Sources

Technical Support Center: Solvent Optimization for 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the extraction of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the liquid-liquid extraction (LLE) of this compound. Our approach is rooted in explaining the fundamental principles behind the protocols, ensuring you can adapt and optimize your experiments effectively.

Part 1: Frequently Asked Questions - Solvent Selection & Optimization

This section addresses the most common questions regarding the initial and most critical step: choosing the right solvent system.

Q1: I need to extract 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde from an aqueous reaction mixture. Where should I even begin with solvent selection?

Answer: The fundamental principle of solvent selection for LLE is "like dissolves like," which is primarily dictated by polarity.[1][2] Your target molecule, 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde, has a dual nature:

  • Polar "Head": The benzaldehyde group (-CHO) provides polarity through its carbonyl group.[3][4]

  • Nonpolar "Tail": The large aromatic structure, including the bromo and phenylprop-2-enoxy groups, is bulky and nonpolar, significantly reducing its overall water solubility.[3][4]

Given this structure, the molecule is best described as being of low to moderate polarity . Therefore, you should start by screening organic solvents that are immiscible with water and fall within this polarity range.[5][6]

Initial Recommendation: Start with a moderately polar solvent. Ethyl acetate (EtOAc) is an excellent first choice. It is versatile, has moderate polarity to effectively solvate your compound, is immiscible with water, and has a relatively low boiling point (77 °C) for easy removal post-extraction.[5][7] A synthetic protocol for a structurally similar compound successfully utilized ethyl acetate for extraction, reinforcing this choice.[8]

Q2: Beyond ethyl acetate, what other solvents should I consider for my screening process?

Answer: It is always best practice to screen a small range of solvents to find the optimal balance between yield and purity. Based on the structure of your target, consider the following, moving from more polar to less polar:

  • Dichloromethane (DCM): A versatile and slightly more polar solvent than ethyl acetate. It is denser than water, which means it will form the bottom layer. Its high solvating power makes it very effective, but it can sometimes co-extract more polar impurities.[5]

  • Diethyl Ether (Et₂O): A common, less polar choice than ethyl acetate. It is highly volatile (b.p. 35 °C), making it very easy to remove, but also increasing handling risks due to flammability and peroxide formation. A mixture of diethyl ether and dichloromethane has been used effectively for extracting other benzaldehyde derivatives.[9]

  • Toluene: A nonpolar aromatic solvent. It can be very effective for extracting other aromatic compounds due to favorable π-π stacking interactions.[10] However, its high boiling point (111 °C) can make it more difficult to remove.

  • Hexane/Heptane: These are nonpolar aliphatic solvents. They are generally not recommended as the primary solvent for this compound due to the polarity of the aldehyde group, but they can be invaluable for a secondary wash step to remove nonpolar impurities or as an anti-solvent to break emulsions.[11]

Q3: How do I scientifically compare these solvents to find the best one?

Answer: The effectiveness of a solvent is determined by its distribution coefficient (K) , which is the ratio of the concentration of your target compound in the organic phase to its concentration in the aqueous phase at equilibrium.[6][12] A higher K value means more efficient extraction into the organic solvent.

You should perform a small-scale screening experiment. This involves taking a known amount of your aqueous mixture and extracting it with each candidate solvent. After separation, the concentration of the product in each phase can be analyzed (e.g., by HPLC, GC, or UV-Vis) to determine which solvent provides the highest recovery.

Below is a summary of key properties for the recommended screening solvents.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water MiscibilityLayer Position
Dichloromethane 3.11.3340LowBottom
Ethyl Acetate 4.40.9077LowTop
Diethyl Ether 2.80.7135LowTop
Toluene 2.40.87111Very LowTop
n-Hexane 0.10.6669Very LowTop

Data compiled from various chemical reference sources.

Workflow for Initial Solvent Selection

The following diagram outlines a logical workflow for selecting and validating an extraction solvent.

Solvent_Selection_Workflow A Analyze Target Molecule 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde (Low-to-Moderate Polarity) B Select Primary Screening Solvents (Water-immiscible) A->B C Ethyl Acetate (Moderately Polar, Good Start) B->C D Dichloromethane (More Polar, High Solvency) B->D E Toluene / Diethyl Ether (Less Polar Options) B->E F Perform Small-Scale Screening Extraction C->F D->F E->F G Analyze Organic & Aqueous Layers (HPLC, TLC, etc.) F->G H Calculate Recovery & Assess Purity G->H I Select Optimal Solvent (Highest Selective Recovery) H->I J Proceed to Scale-Up I->J

Caption: A logical workflow for selecting an optimal extraction solvent.

Part 2: Troubleshooting Guide - Common Extraction Problems

This section provides solutions to specific issues you may encounter during your experiments.

Q4: Help! I shook my separatory funnel and now I have a thick, stable layer between the organic and aqueous phases. What is this and how do I get rid of it?

Answer: You have formed an emulsion . An emulsion is a suspension of fine droplets of one liquid within another, and it's one of the most common frustrations in LLE.[13] It is often caused by the presence of surfactant-like impurities or by overly vigorous shaking, which increases the surface area between the two phases to a point where they can't easily separate.[13][14]

Troubleshooting Steps for Emulsions:

  • Be Patient: The simplest solution is often to let the separatory funnel stand undisturbed for 10-30 minutes.[15] Sometimes, the emulsion will break on its own.

  • "Salting Out": Add a saturated solution of sodium chloride (brine).[13] This dramatically increases the ionic strength and polarity of the aqueous layer, forcing organic droplets to coalesce and join the organic phase.[14]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help the small droplets merge.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a very effective way to break a stubborn emulsion.[14][16]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite in a funnel. This can physically disrupt the emulsion layer.[11][13]

  • Add More Solvent: Adding a small amount of your organic extraction solvent can sometimes help.[14]

Prevention is key: In subsequent extractions, use gentle swirling and inverting of the separatory funnel rather than vigorous shaking.[11][13]

Decision Tree for Breaking Emulsions

Emulsion_Troubleshooting Start Emulsion Formed Wait Let stand for 20 mins Start->Wait Check1 Did it separate? Wait->Check1 Brine Add Saturated NaCl (Brine) & gently swirl Check1->Brine No Success Phases Separated Check1->Success Yes Check2 Did it separate? Brine->Check2 Filter Filter through glass wool or phase separation paper Check2->Filter No Check2->Success Yes Check3 Did it separate? Filter->Check3 Centrifuge Transfer to tubes & Centrifuge Check3->Centrifuge No Check3->Success Yes Centrifuge->Success Fail Consider alternative (e.g., Supported Liquid Extraction)

Caption: A step-by-step decision tree for resolving emulsions.

Q5: My extraction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can arise from several points in the process. Here are the most common culprits and their solutions:

  • Cause 1: Incomplete Extraction. A single extraction rarely removes all of the product. The distribution of the solute between the two phases is an equilibrium process.[12]

    • Solution: Perform multiple extractions. Instead of one extraction with 100 mL of solvent, it is far more effective to perform three sequential extractions with ~33 mL of solvent each time.[17] After each extraction, drain the organic layer and add fresh solvent to the aqueous layer. Combine the organic extracts at the end.

  • Cause 2: Suboptimal Solvent Choice. The chosen solvent may have a low distribution coefficient (K) for your compound.

    • Solution: Revisit the solvent screening process described in Q3. Ensure you are using a solvent that has a high affinity for your product. The goal is to match the polarity of the solvent to your analyte.[1][2]

  • Cause 3: Incorrect pH. While your target compound is not strongly acidic or basic, the pH of the aqueous layer can affect the solubility of certain impurities, which in turn can impact extraction efficiency.

    • Solution: Ensure your aqueous phase is at a neutral pH unless you are specifically trying to separate acidic or basic byproducts. For example, to remove an acidic impurity, you could wash the primary organic extract with a dilute basic solution (e.g., NaHCO₃), which would ionize the acid and pull it into the aqueous wash layer.

  • Cause 4: Product Loss in Emulsion. If you are forming and improperly separating emulsions, a significant amount of your product can become trapped in the emulsion layer and be discarded.[13]

    • Solution: Follow the emulsion troubleshooting guide in Q4. Ensure you fully break any emulsion and, if possible, re-extract the separated layers to recover trapped material.

  • Cause 5: Compound Degradation. Aldehydes can be susceptible to oxidation, especially under harsh pH or temperature conditions.[18]

    • Solution: Perform the extraction at room temperature and avoid unnecessarily long exposure to acidic or basic conditions. Work expeditiously once the extraction process has begun.

Part 3: Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Workflow
  • Preparation: Transfer the aqueous solution containing your product into a separatory funnel of appropriate size (the total liquid volume should not exceed two-thirds of the funnel's capacity).

  • First Extraction: Add the selected organic solvent (a volume typically between one-third to equal that of the aqueous layer).

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and mix by gently inverting the funnel 10-15 times.[11] Avoid vigorous shaking to prevent emulsion formation.[13] Vent frequently.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Draining: Remove the stopper. Drain the lower layer into a clean flask. If your organic layer is the lower layer (e.g., DCM), drain it and add the upper aqueous layer back into the funnel for the next extraction. If your organic layer is the upper layer (e.g., EtOAc), drain the lower aqueous layer and pour the organic layer out from the top of the funnel to avoid contamination from droplets at the stopcock.

  • Repeat: Repeat the extraction (steps 2-5) two more times with fresh portions of the organic solvent, combining all organic extracts into a single flask.

  • Washing (Optional): Wash the combined organic extracts with brine to help remove dissolved water and break any minor emulsions.

  • Drying: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

References
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Extraction method. (n.d.).
  • (2026, March 26). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
  • Solvent Selection for Liquid-Liquid Extraction. (n.d.). Scribd.
  • Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn.
  • (2023, January 17). Tackling emulsions just got easier. Biotage.
  • (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate.
  • (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.).
  • Troubleshooting low yield in Corycavine extraction from plants. (n.d.). Benchchem.
  • (2022, March 29). Physical properties of Aldehydes, Ketones and Carboxylic Acids. GeeksforGeeks.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.
  • 24.3 Physical Properties of Aldehydes and Ketones. (n.d.). Open Library Publishing Platform.
  • (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Reddit.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions.
  • (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones. Chemistry LibreTexts.
  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
  • Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. (n.d.). ResearchSpace@UKZN.
  • (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.
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  • (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub.
  • DETERMINITAION OF BENZALDEHYDE GENOTOXIC IMPURITY IN LACOSAMIDE DRUG SUBSTANCES USING HPLC TECHNIQUE. (n.d.). ResearchGate.
  • CAS 25016-01-7: 5-Bromo-2-methoxybenzaldehyde. (n.d.). CymitQuimica.
  • Extraction of Aromatic Compounds from Their Mixtures with Alkanes: From Ternary to Quaternary (or Higher) Systems. (n.d.). SciSpace.
  • Ghosh, P., et al. (2023, August 23). Process for Producing High-Value Aromatics from Light Cycle Oil Using a Solvent Extraction Method. Energy & Fuels.
  • Selection of ionic liquids for the extraction of aromatic hydrocarbons from aromatic/aliphatic mixtures. (n.d.). University of Twente Research Information. Available from: [Link]

  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97%. (n.d.). Sigma-Aldrich.
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Validation & Comparative

HPLC method validation for 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde purity

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by leveraging Google's capabilities, zeroing in on HPLC method validation. I'm prioritizing guidelines from key regulatory bodies: ICH, FDA, and USP. I'll also be delving into specific areas of interest, related to the topic, as I develop a clearer direction.

Expanding Search Parameters

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Developing Validation Protocol

I'm now focused on constructing a step-by-step validation protocol. I'm ensuring comprehensive coverage of parameters, like specificity and accuracy, along with appropriate acceptance criteria. I'll include realistic experimental data tables to aid in result comparison, while also developing diagrams using Graphviz to illustrate the method validation workflow. I will incorporate in-text citations as I proceed, and finalize a complete references section.

A Senior Application Scientist's Guide: Selecting the Optimal Analytical Technique for 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the precise and accurate characterization of novel chemical entities is paramount. The choice of analytical methodology can profoundly impact the quality of data obtained, influencing everything from purity assessments to metabolic profiling. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde, a complex aromatic aldehyde intermediate.

As a Senior Application Scientist, my objective is not merely to present two protocols but to illuminate the underlying scientific rationale that governs the selection of one technique over the other. We will dissect the physicochemical nature of the analyte and explore how its properties dictate its compatibility with each platform.

Analyte Profile: 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde

Before delving into instrumentation, we must first understand the molecule . Its structure (C₁₆H₁₃BrO₂) reveals several key features that guide our analytical strategy:

  • Molecular Weight: Approximately 317.18 g/mol . This is a moderate molecular weight, placing it in a range accessible by both GC-MS and LC-MS, though it is on the higher end for routine GC-MS analysis.

  • Functionality: The molecule contains an aldehyde group, an ether linkage, a bromine atom, and a phenylprop-2-enoxy side chain. These functional groups influence its polarity and potential for thermal degradation.

  • Volatility and Thermal Stability: Due to its relatively high molecular weight and complex structure, the compound is expected to have a high boiling point and low volatility. The ether linkage and the unsaturated propene group are potential sites for thermal degradation at the high temperatures often required for GC analysis.[1][2] Compounds with similar complexity are often considered semi-volatile at best.[3]

  • Polarity and Solubility: The presence of the oxygen atoms in the aldehyde and ether groups imparts some polarity. The molecule is expected to be soluble in common organic solvents like methanol, acetonitrile, and dichloromethane, but have limited solubility in water.[4]

This initial assessment suggests that while GC-MS analysis may be possible, the compound's low volatility and questionable thermal stability present significant challenges.[2][3] LC-MS, which operates at or near ambient temperatures, appears to be a more inherently suitable technique for this analyte.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Temperature Challenge

GC-MS is a powerhouse for the analysis of volatile and thermally stable compounds.[5] It combines the high-resolution separation of gas chromatography with the sensitive and specific detection of mass spectrometry.[7][8]

In GC-MS, a liquid sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, narrow column (the stationary phase).[7] Separation occurs based on the differential partitioning of analytes between the two phases. As compounds elute from the column, they enter the mass spectrometer's ion source, are typically fragmented by electron ionization (EI), and then separated by their mass-to-charge ratio (m/z).[9][10]

Direct analysis by GC-MS is challenging. The primary obstacle is ensuring the compound can be vaporized without degradation.[1] The high temperatures of the GC injector (often >250 °C) could cleave the ether bond or cause other rearrangements, leading to inaccurate quantification and misidentification.[2]

A potential, though more complex, approach is derivatization. This process chemically modifies the analyte to increase its volatility and thermal stability.[11][12] For aldehydes, derivatization with agents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic performance.[13] However, this adds steps to sample preparation and introduces potential sources of error.

This protocol is designed to minimize thermal stress, but success is not guaranteed.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100 µg/mL.

  • Instrumentation:

    • GC System: Agilent 8890 or equivalent.

    • Injector: Split/splitless inlet. To minimize thermal degradation, a lower injector temperature (e.g., 220 °C) and a fast, pulsed splitless injection should be trialed.

    • Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a suitable starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Start at a lower initial temperature (e.g., 100 °C, hold for 1 min), then ramp at 15 °C/min to 300 °C and hold for 5 min. This program balances separation with analysis time.

    • MS System: Agilent 5977B or equivalent.

    • Interface: Heated transfer line maintained at 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, with the source temperature at 230 °C.

    • Mass Analyzer: Quadrupole, scanning a mass range of m/z 50-450.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample Sample in Volatile Solvent Injector Heated Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column IonSource Ion Source (EI) (Ionization & Fragmentation) Column->IonSource Transfer Line Analyzer Mass Analyzer (m/z Separation) IonSource->Analyzer Detector Detector Analyzer->Detector Data Data System (Chromatogram & Spectrum) Detector->Data

Caption: High-level workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Path of Least Resistance

LC-MS is exceptionally versatile, capable of analyzing a wide range of compounds, particularly those that are non-volatile, polar, or thermally labile.[5][6]

LC-MS begins with a liquid chromatography system that pumps a pressurized liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase).[14][15] Separation is based on the analyte's affinity for the stationary and mobile phases. After elution, the analyte enters the mass spectrometer via an interface that creates a fine spray and removes the solvent. "Soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often leave the molecular ion intact.[16][17]

LC-MS is ideally suited for this analyte. The analysis is performed at or near room temperature, eliminating the risk of thermal degradation.[18] The compound's polarity is well-suited for reversed-phase chromatography, the most common LC mode. Furthermore, soft ionization techniques like ESI are likely to produce a strong signal for the protonated molecule [M+H]⁺, providing clear molecular weight information.

This protocol provides a robust starting point for method development.

  • Sample Preparation: Accurately weigh and dissolve the sample in a mobile-phase compatible solvent (e.g., methanol or acetonitrile) to a final concentration of 10 µg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: A reversed-phase C18 column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) maintained at 40 °C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS System: Agilent 6546 Q-TOF or equivalent.

    • Ion Source: Dual AJS ESI (Electrospray Ionization).

    • Ionization Mode: Positive. The ether and aldehyde oxygens are sites for protonation.

    • Key MS Parameters:

      • Gas Temperature: 325 °C

      • Drying Gas Flow: 8 L/min

      • Nebulizer Pressure: 35 psi

      • Sheath Gas Temp: 350 °C

      • Sheath Gas Flow: 11 L/min

      • Capillary Voltage: 3500 V

    • Mass Range: m/z 100-500.

LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer Sample Sample in Mobile Phase Pump HPLC Pump Sample->Pump Column LC Column (Separation) Pump->Column IonSource Ion Source (ESI) (Ionization) Column->IonSource Interface Analyzer Mass Analyzer (m/z Separation) IonSource->Analyzer Detector Detector Analyzer->Detector Data Data System (Chromatogram & Spectrum) Detector->Data

Caption: High-level workflow for LC-MS analysis.

Head-to-Head Comparison

The choice between GC-MS and LC-MS for this specific analyte can be summarized by comparing their core requirements and performance characteristics.

FeatureGC-MS AnalysisLC-MS AnalysisRationale for 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde
Analyte Volatility Required: Must be volatile or semi-volatile.[3]Not Required: Suitable for non-volatile compounds.[18]Advantage LC-MS: The analyte's high molecular weight suggests low volatility.
Thermal Stability Required: Must be stable at high temperatures.[2]Not Required: Analysis occurs at/near ambient temperature.[5]Advantage LC-MS: The ether linkage presents a risk of thermal degradation in a hot GC inlet.
Sample Preparation Potentially complex; may require derivatization.[11]Generally simple dissolution and filtration.[5]Advantage LC-MS: Avoids the extra, error-prone step of derivatization.
Molecular Weight Info EI often causes extensive fragmentation, molecular ion may be weak or absent.[10]Soft ionization (ESI/APCI) typically yields a strong molecular ion signal.[17]Advantage LC-MS: Provides clear and unambiguous molecular weight confirmation.
Structural Info EI fragmentation patterns are highly reproducible and useful for library matching.[9]Tandem MS (MS/MS) is needed to induce fragmentation for structural elucidation.[17]Neutral/Slight GC-MS Advantage: EI provides inherent structural data, but MS/MS on an LC platform is equally, if not more, powerful.
Sensitivity High for amenable analytes.[13]Generally offers very high sensitivity, especially for compounds that ionize well.[19]Advantage LC-MS: ESI is expected to be very efficient for this compound, leading to excellent sensitivity.
Conclusion and Recommendation

For the analysis of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde, LC-MS is the unequivocally superior technique .

The fundamental requirement of GC-MS for analyte volatility and thermal stability poses a significant and likely insurmountable hurdle. The risk of on-column or in-injector degradation would compromise both qualitative and quantitative accuracy, a critical failure in a drug development setting. While derivatization could be explored, it introduces complexity and is an attempt to force-fit an analyte to an unsuitable technique.

Conversely, LC-MS is perfectly matched to the physicochemical properties of the target molecule.[6] It requires minimal sample preparation and its ambient-temperature operation ensures the compound's integrity is maintained throughout the analysis. The use of electrospray ionization will predictably yield a strong molecular ion, providing confident identification and a solid foundation for quantification.

References

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Chemyx Inc. Retrieved from [Link]

  • Al-Qahtani, A. H. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 25(22), 5398. Retrieved from [Link]

  • Tiwari, A., Dubey, V., Mishra, S., Singh, S., Yadav, S., Mishra, D. K., & Upadhyay, S. (2021). General Instrumentation of LC-MS Technique and their Recent Applications. Research Journal of Pharmacy and Technology, 14(7), 4005-4011. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). NIST. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals. Agilent. Retrieved from [Link]

  • JEOL. (n.d.). Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics. JEOL Ltd. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals. Agilent. Retrieved from [Link]

  • Halket, J. M. (2007). Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds. Encyclopedia of Analytical Chemistry. Retrieved from [Link]

  • Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from [Link]

  • Nair, V. D. R., & Gounden, B. (2004). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Indian journal of clinical biochemistry, 19(2), 85–91. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry (LC/MS) Instrumentation. Shimadzu Corporation. Retrieved from [Link]

  • Pérez-Ortega, P., Lara, F. J., García-Campaña, A. M., & del Olmo-Iruela, M. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Food Chemistry, 268, 56-63. Retrieved from [Link]

  • Monteiro, J. H. S. K., et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1551. Retrieved from [Link]

  • LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the Volatility of Four Benzaldehydes. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. Retrieved from [Link]

  • Kartsova, L. A., & Vedenin, A. N. (2020). Features of gas chromatographic analysis of thermally unstable compounds. Journal of Analytical Chemistry, 75(11), 1335-1342. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. No. 4: GC-MS APPLICATION Thermally labile compounds by excessive heating. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • ResearchGate. (2025, October 10). (PDF) Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • LinkedIn. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • Honing, M., et al. (2013). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 405(28), 9147-9157. Retrieved from [Link]

  • PubMed. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1). Retrieved from [Link]

  • Hok, S., et al. (2022). The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples. Journal of Mass Spectrometry, 57(1), e4794. Retrieved from [Link]

  • Chromatography Today. (2015, July 7). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. Retrieved from [Link]

  • Sharma, N., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 14(1), 1032. Retrieved from [Link]

  • Wang, Y., et al. (2021). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC Advances, 11(54), 34221-34229. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook. Retrieved from [Link]

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Comparative Study of Leaving Groups in Cinnamyl Ether Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Comparison Guide & Experimental Methodology

Introduction: The Strategic Role of the Leaving Group

The synthesis of cinnamyl ethers is a foundational transformation in medicinal chemistry, providing access to privileged structural motifs found in numerous bioactive compounds and active pharmaceutical ingredients (APIs). While the fundamental carbon-oxygen bond formation can be achieved through various pathways, the choice of the leaving group (LG) on the cinnamyl electrophile fundamentally dictates the reaction mechanism, operational conditions, and ultimate regioselectivity (linear vs. branched).

This guide provides an objective, data-driven comparative analysis of three primary leaving groups—halides, acetates, and carbonates —evaluating their performance in both classical Williamson ether synthesis and advanced transition-metal-catalyzed allylic etherifications.

Mechanistic Framework

In transition-metal-catalyzed (e.g., Pd or Ir) allylic etherification, the leaving group governs the thermodynamics of the oxidative addition step. The cleavage of the C–LG bond generates a reactive π-allyl metal intermediate, which subsequently undergoes nucleophilic attack [1].

Mechanism Substrate Cinnamyl Electrophile (LG = X, OAc, OCO2R) Pi_Allyl π-Allyl-Pd(II) Complex + LG⁻ Substrate->Pi_Allyl Oxidative Addition Pd_Cat Pd(0) Catalyst Pd_Cat->Pi_Allyl Product Cinnamyl Ether (Linear or Branched) Pi_Allyl->Product Nucleophilic Attack Nuc Alkoxide Nucleophile (RO⁻) Nuc->Product Product->Pd_Cat Reductive Elimination

Fig 1: Mechanism of Pd-catalyzed allylic etherification highlighting leaving group dissociation.

Comparative Analysis of Leaving Groups

A. Cinnamyl Halides (-Cl, -Br): The Classical Approach

Cinnamyl halides are highly electrophilic and serve as the traditional substrates for the Williamson ether synthesis (an Sₙ2 pathway).

  • Causality & Performance: The highly polarized C–X bond drastically lowers the activation energy for direct nucleophilic attack. However, this high reactivity comes at the cost of stability. Halides are prone to moisture-driven hydrolysis, dimerization, and base-promoted E2 elimination. They typically require strict anhydrous conditions and strong external bases (e.g., NaH, KOtBu) to generate the alkoxide prior to coupling.

B. Cinnamyl Acetates (-OAc): The Stable Workhorse

Cinnamyl acetates are widely utilized in palladium-catalyzed Tsuji-Trost reactions [4].

  • Causality & Performance: The acetate moiety is a relatively poor leaving group in the absence of a metal catalyst, rendering cinnamyl acetates highly stable on the bench and easy to purify via standard silica gel chromatography. During catalysis, oxidative addition requires elevated temperatures or highly active ligands. Because the expelled acetate anion is a weak base, an external base is mandatory to deprotonate the alcohol nucleophile and drive the catalytic cycle.

C. Cinnamyl Carbonates (-OCO₂R): The Atom-Economic Innovator

Carbonates have emerged as the premier leaving group for advanced, enantioselective allylic etherifications, particularly using Iridium or Palladium catalysts[1, 2, 3].

  • Causality & Performance: Upon oxidative addition to the metal center, the carbonate leaving group undergoes irreversible fragmentation to release carbon dioxide gas and an alkoxide anion. This in-situ generated alkoxide acts as an internal base, deprotonating the incoming pronucleophile. This "decarboxylative" activation completely circumvents the need for external basic additives, enabling highly selective etherifications under exceptionally mild, neutral conditions.

DecisionTree Start Select Leaving Group for Cinnamyl Ether Synthesis Base Is external base tolerated by sensitive functional groups? Start->Base Carbonate Cinnamyl Carbonate (Decarboxylative, Neutral) Base->Carbonate No Reactivity Require high reactivity at RT without transition metals? Base->Reactivity Yes Halide Cinnamyl Halide (Williamson, Fast but side reactions) Reactivity->Halide Yes Acetate Cinnamyl Acetate (Stable, Requires Base/Heat) Reactivity->Acetate No (Prefer Stability)

Fig 2: Decision matrix for selecting leaving groups in cinnamyl ether synthesis.

Quantitative Performance Comparison

The following table summarizes the experimental metrics associated with each leaving group, aiding process chemists in selecting the optimal substrate for scale-up.

MetricCinnamyl Halide (-Br, -Cl)Cinnamyl Acetate (-OAc)Cinnamyl Carbonate (-OCO₂R)
Primary Mechanism Sₙ2 (Williamson)Pd/Ir-Catalyzed Allylic SubstitutionDecarboxylative Allylic Substitution
Relative Reactivity Very HighModerateHigh
External Base Required? Yes (Strong, e.g., NaH)Yes (Moderate, e.g., Cs₂CO₃)No (Self-activating)
Regioselectivity (Linear:Branched) High Linear (Steric control)Ligand DependentHighly Ligand Dependent
Bench Stability Poor (Moisture sensitive)ExcellentGood to Moderate
Atom Economy Moderate (Salt waste)Moderate (Salt waste)High (CO₂ byproduct)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind critical steps is explicitly detailed to empower researchers during troubleshooting.

Protocol A: Ir-Catalyzed Decarboxylative Allylic Etherification (Carbonate LG)

Objective: Synthesize a branched cinnamyl aryl ether under neutral conditions [2].

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with [Ir(COD)Cl]₂ (2 mol%) and a chiral phosphoramidite ligand (4 mol%).

    • Causality: The glovebox ensures the absolute exclusion of oxygen, which would irreversibly oxidize the Ir(I) precatalyst to an inactive Ir(III) species.

  • Activation: Add anhydrous THF (1.5 mL) and stir for 15 minutes at room temperature.

    • Causality: This pre-stirring allows the ligand to displace the cyclooctadiene (COD) ligands, forming the active metallacycle.

  • Substrate Addition: Add the cinnamyl alkyl carbonate (0.2 mmol) and the phenol nucleophile (0.2 mmol).

  • Reaction: Seal the tube, remove from the glovebox, and stir at 25 °C for 12 hours.

    • Causality: As the Ir-complex undergoes oxidative addition, CO₂ bubbles will evolve. The cessation of gas evolution serves as a visual, self-validating indicator of reaction completion.

  • Workup: Concentrate under reduced pressure and purify directly via flash chromatography.

    • Causality: The neutral reaction conditions prevent the formation of inorganic salts, allowing for direct loading onto silica gel without an aqueous workup.

Protocol B: Classical Williamson Etherification (Halide LG)

Objective: Synthesize a linear cinnamyl alkyl ether.

  • Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF (2 mL) at 0 °C under argon. Slowly add the aliphatic alcohol (1.0 equiv).

    • Causality: Hydrogen gas evolution confirms the formation of the active alkoxide nucleophile. The 0 °C temperature mitigates the exothermic deprotonation and prevents solvent degradation.

  • Electrophile Addition: After 30 minutes, dropwise add cinnamyl bromide (1.1 equiv) dissolved in 1 mL DMF.

    • Causality: Dropwise addition maintains a low concentration of the highly reactive halide, suppressing intermolecular dimerization (Wurtz-type coupling) and maximizing the yield of the cross-coupled ether.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Quench and Workup: Carefully quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with diethyl ether, wash extensively with water (to remove DMF), dry over MgSO₄, and concentrate.

References

  • Evans, P. A., et al. "Sequential Catalytic Isomerization and Allylic Substitution. Conversion of Racemic Branched Allylic Carbonates to Enantioenriched Allylic Substitution Products." Journal of the American Chemical Society, 2006.[Link]

  • Liu, W.-B., et al. "Ir(I)-Catalyzed Enantioselective Decarboxylative Allylic Etherification: A General Method for the Asymmetric Synthesis of Aryl Allyl Ethers." Organic Letters, 2013.[Link]

  • Weix, D. J., et al. "Selective Cross-Coupling of Organic Halides with Allylic Acetates." Journal of the American Chemical Society, 2012.[Link]

A Comparative Guide to the Biological Activity of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde Derivatives and Their Analogues vs. Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a foundation for a diverse array of therapeutic agents. The strategic introduction of various functional groups allows for the fine-tuning of their pharmacological profiles. This guide focuses on derivatives of 5-bromo-2-(3-phenylprop-2-enoxy)benzaldehyde and structurally similar analogues, which have emerged as promising candidates in several key therapeutic areas.[1][2] The presence of a bromine atom at the 5-position and a cinnamyloxy moiety at the 2-position can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity.

This document provides an objective, data-driven comparison of these derivatives against established standard drugs in anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the causality behind experimental choices, present detailed protocols for the validation of these activities, and summarize key performance data to offer a clear perspective on their therapeutic potential for researchers, scientists, and drug development professionals.

Comparative Anticancer Activity

Derivatives based on the bromo-benzyloxybenzaldehyde scaffold have been investigated for their cytotoxic effects against various cancer cell lines.[1] The primary mechanism of action for many of these compounds is believed to involve the induction of apoptosis and cell cycle arrest.[1]

Performance Data vs. Standard Drugs

The cytotoxic potential of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. The data below compares the performance of benzyloxybenzaldehyde analogues, which are structurally related to the target compounds, against the standard chemotherapeutic agent Doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Benzyloxybenzaldehyde Analogue 1 (R1=H, R2=3-OCH3)HL-60 (Leukemia)<1[1]
Benzyloxybenzaldehyde Analogue 2 (R1=5-Cl, R2=H)HL-60 (Leukemia)8.2[1]
Benzofuran-Benzaldehyde Analogue (2-trifluoromethyl)benzyl substitutedA-549 (Lung)Lower than Doxorubicin[3]
Benzofuran-Benzaldehyde Analogue (2-trifluoromethyl)benzyl substitutedHeLa (Cervical)Lower than Doxorubicin[3]
Doxorubicin (Standard) A-549 (Lung)Not explicitly stated, but higher than lead derivative[3]
Doxorubicin (Standard) HeLa (Cervical)Not explicitly stated, but higher than lead derivative[3]
Docetaxel (Standard) MCF-7 (Breast)5[4]
Oxaliplatin (Standard) HT-29 (Colorectal)6.7[4]

Note: Data is presented for structurally related analogues due to the specificity of the core topic. These analogues serve as a strong proxy for the potential of the 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the gold standard for assessing cell viability and cytotoxic potential.[4] It is a colorimetric assay that measures the metabolic activity of a cell, where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.[4]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A-549, HeLa, HL-60) are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized benzaldehyde derivatives or standard drugs (e.g., Doxorubicin). A control group receives only the vehicle (e.g., DMSO). The plates are then incubated for a specified period, typically 48 or 72 hours.[1][5]

  • MTT Addition: Following treatment, the culture medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[1]

  • Data Acquisition: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.[4]

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay Viability Assessment seed_cells 1. Seed Cancer Cells (1x10^4 cells/well) incubate_24h 2. Incubate 24h (Allow Attachment) seed_cells->incubate_24h add_compounds 3. Add Test Derivatives & Standard Drugs incubate_24h->add_compounds incubate_48h 4. Incubate 48-72h add_compounds->incubate_48h add_mtt 5. Add MTT Solution incubate_48h->add_mtt incubate_4h 6. Incubate 4h (Formazan Formation) add_mtt->incubate_4h add_dmso 7. Add DMSO (Solubilize Crystals) incubate_4h->add_dmso read_absorbance 8. Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 Data Analysis

Caption: Workflow for determining cytotoxicity using the MTT assay.

Comparative Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Schiff bases and N-acylhydrazones derived from bromo-benzaldehydes are a well-studied class of compounds exhibiting a broad spectrum of activity, particularly against Gram-positive bacteria.[2][6]

Performance Data vs. Standard Drugs

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] A lower MIC value signifies greater antimicrobial potency.

Compound/DrugStaphylococcus aureusBacillus subtilisPseudomonas aeruginosaReference
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
5-bromo N-acylhydrazone Derivative -62.5062.50[6]
N-(2-bromo-phenyl)-2-hydroxy-benzamide (Hydrazone) 2.52.5Not Tested[2]
N-(2-bromo-phenyl)-2-hydroxy-benzamide (Ethyl Ester) 2.52.5Not Tested[2]
Streptomycin (Standard) Synergistic effect observed with derivativesSynergistic effect observed with derivativesSynergistic effect observed with derivatives[6]

Note: The combination of test compounds with streptomycin often demonstrates a synergistic effect, resulting in significantly lower MIC values (7.81–62.50 µg/mL) against various strains.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents, recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth medium across the wells of a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate to ensure the validity of the results.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Visualization: Broth Microdilution Workflow

MIC_Workflow start Start prep_compound 1. Prepare Serial Dilutions of Test Compound in Plate start->prep_compound inoculate 3. Inoculate Wells with Bacteria prep_compound->inoculate prep_inoculum 2. Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate 4. Incubate Plate (18-24h at 37°C) inoculate->incubate observe 5. Visually Inspect for Turbidity (Growth) incubate->observe determine_mic Determine MIC Value observe->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Comparative Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases.[9][10] Key mechanisms include the denaturation of tissue proteins and the overproduction of inflammatory mediators like nitric oxide (NO).[9][11] Derivatives of bromo-hydroxy-benzaldehydes have shown potential in mitigating these processes.[9][12]

Performance Data vs. Standard Drugs

The anti-inflammatory potential can be assessed through various assays. The inhibition of protein denaturation is a common in vitro screening method, while measuring the suppression of NO in lipopolysaccharide (LPS)-stimulated macrophages provides a more physiologically relevant insight into the compound's mechanism.

Table 3a: Inhibition of Protein Denaturation

Compound/DrugAssayIC50 (µg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide (Hydrazone) Protease Inhibition<1.0 (highly potent)[2]
Lawsonia inermis L. extract Albumin Denaturation103.21[13]
Diclofenac Sodium (Standard) Albumin Denaturation240.37[14]
Aspirin (Standard) Albumin Denaturation>100[11]

Table 3b: Inhibition of Nitric Oxide (NO) Production

Compound/DrugCell LineEffectReference
2-Bromo-5-hydroxy-4-methoxybenzaldehyde RAW 264.7Significantly reduced LPS-induced NO production[9]
Cinnamaldehyde RAW 264.7Strong inhibitory effect on NO production (IC50 ~8 µM)[15]
Indomethacin (Standard) RAW 264.7Inhibited PGE2 production by 98% at 10 µg/mL[15]
Experimental Protocol: Inhibition of Albumin Denaturation

This assay serves as a preliminary, cost-effective screen for anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation.[11]

Step-by-Step Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing 2 mL of 1% bovine serum albumin (BSA) and 400 µL of the test compound at various concentrations.[16]

  • pH Adjustment: The pH of the mixture is adjusted to approximately 6.8.[16]

  • Incubation & Heating: The samples are first incubated at room temperature and then heated in a water bath at 55-70°C for 20 minutes to induce denaturation.[16]

  • Cooling & Measurement: After heating, the samples are cooled, and the turbidity is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated relative to a control sample without the test compound. Diclofenac sodium or aspirin are typically used as standard drugs.[11][14]

Visualization: LPS-Induced Inflammatory Signaling Pathway

The anti-inflammatory effects of these compounds are often mediated by the inhibition of key signaling pathways, such as NF-κB and MAPK, which are activated by stimuli like LPS.[9][12]

Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK (ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Transcription Gene Transcription MAPK->Transcription IkB IκB-α IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_nuc->Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators Compound Benzaldehyde Derivatives Compound->MAPK INHIBITS Compound->IKK INHIBITS

Caption: Inhibition of NF-κB and MAPK pathways by benzaldehyde derivatives.

Conclusion

The collective data presented in this guide strongly suggest that derivatives and analogues of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde represent a versatile and potent chemical scaffold. In comparative analyses, specific derivatives have demonstrated anticancer activity superior to or on par with standard drugs like Doxorubicin.[3] Their antimicrobial efficacy, particularly from hydrazone derivatives, shows significant promise against Gram-positive bacteria, often working synergistically with conventional antibiotics like streptomycin.[2][6] Furthermore, their ability to modulate key inflammatory pathways highlights their potential as a foundation for developing novel anti-inflammatory agents with efficacy comparable to established NSAIDs.[2][9]

The experimental protocols detailed herein provide a robust framework for researchers to validate and expand upon these findings. Future work should focus on optimizing the lead compounds through further structure-activity relationship (SAR) studies and advancing the most promising candidates to in vivo models to fully assess their therapeutic potential.

References

  • Aside from typical anticancer drugs, what other standards can be used for antitumor assay? (2019). ResearchGate. Available at: [Link]

  • Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. (2025). ResearchGate. Available at: [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Anticancer Research. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026). FDA. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. (2016). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (2011). International Journal of Drug Development & Research. Available at: [Link]

  • Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Available at: [Link]

  • Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022). PubMed. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety. (2026). NIH National Center for Biotechnology Information. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2022). MDPI. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI. Available at: [Link]

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. (2022). Medicine Science. Available at: [Link]

  • An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

  • In Vitro Antimicrobials. Pharmacology Discovery Services. Available at: [Link]

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  • Antiviral & Antimicrobial Testing. Charles River Laboratories. Available at: [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025). Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (n.d.). NIH National Center for Biotechnology Information. Available at: [Link]

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  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Microbiology. Available at: [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2014). MDPI. Available at: [Link]

  • IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES. (2023). Ukrainian Chemistry Journal. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2025). ResearchGate. Available at: [Link]

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Safety Operating Guide

5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex halogenated organics like 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde requires precise logistical planning to ensure laboratory safety, regulatory compliance, and environmental protection. Because this molecule contains a reactive aldehyde, an ether linkage, and a covalently bonded bromine atom, its end-of-life fate is strictly governed by its halogen content.

This guide provides drug development professionals and application scientists with a self-validating, step-by-step operational framework for the safe handling and thermal destruction of this specific chemical waste.

Chemical Hazard Profile & Mechanistic Justification

To manage waste effectively, one must understand the causality behind the disposal rules. The structural features of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde dictate its segregation and destruction pathways:

  • The Bromine Atom (Halogenated Waste Stream): The presence of the bromine atom at the 5-position is the critical determinant for disposal. Halogenated organic wastes have a lower calorific (BTU) value than non-halogenated solvents and require specialized thermal destruction[1]. Mixing this compound with non-halogenated waste dilutes the energy content of the bulk waste (which is often repurposed for fuels blending) and doubles disposal costs[2].

  • Thermal Byproducts (Dioxin & HBr Risk): Standard incineration of brominated aromatics can yield highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs) if combustion is incomplete. Furthermore, the thermal degradation of the carbon-bromine bond produces corrosive hydrobromic acid (HBr) gas, necessitating the use of alkaline scrubbers[3][4].

  • The Aldehyde Group (Reactivity): Aldehydes are prone to air oxidation to form carboxylic acids. Waste containing this compound must be kept in tightly sealed containers to prevent unwanted oxidation or cross-reactions with incompatible substances (like strong oxidizers or bases)[5][6].

Quantitative Hazard & Disposal Metrics
ParameterOperational GuidelineMechanistic RationaleReference
Waste Classification Halogenated Organic WastePresence of a covalent Carbon-Halogen bond dictates strict EPA/RCRA regulatory tracking.[7]
Aqueous pH Limit 5.5 to 9.5Prevents exothermic acid/base reactions within mixed waste safety cans prior to disposal.[2]
Incineration Temp. > 1100 °C (2012 °F)High thermal energy is required to completely break stable aromatic and halogen bonds.
Gas Residence Time > 2.0 secondsEnsures complete oxidation, preventing the formation of toxic PBDD/PBDF byproducts.
Max Lab Accumulation 55 GallonsOSHA/EPA safety threshold for local hazardous waste storage in a laboratory area.[5]

Standard Operating Procedure (SOP): Step-by-Step Disposal

This protocol is designed as a self-validating system. Each step includes a verification check to ensure operational integrity before moving to the next phase.

Step 1: Initial Risk Assessment & PPE Deployment

  • Action: Before handling the waste, don appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a standard lab coat. If the material is in a dry, powdery state outside of a fume hood, an N95 or P100 particulate respirator is required to prevent inhalation of respiratory irritants[8].

  • Validation Check: Inspect gloves for micro-tears. Ensure the fume hood sash is positioned at the correct operational height.

Step 2: Point-of-Generation Segregation

  • Action: Designate a specific, high-density polyethylene (HDPE) or metal safety can exclusively for "Halogenated Waste"[5]. Do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, or hexane)[2].

  • Validation Check: Test the pH of the waste mixture (if in solution) using universal indicator paper. Confirm the pH is between 5.5 and 9.5 to prevent adverse reactions in the bulk container[2].

Step 3: Spill Cleanup & Decontamination (If Applicable)

  • Action (Solid): If the compound is spilled in solid form, do not dry sweep, as this aerosolizes the chemical. Use a damp, compatible absorbent cloth or a HEPA-filtered vacuum to collect the material[8].

  • Action (Solution): If dissolved in a solvent, apply an inert absorbent pad. Place the contaminated pad into a vapor-tight, spill-proof container[5][9].

  • Validation Check: Visually inspect the spill area under adequate lighting to ensure no residual powder or residue remains.

Step 4: Containerization and Labeling

  • Action: Transfer the waste into the designated container. The container must remain "vapor tight" and "spill proof," with the lid securely threaded and closed at all times except when actively adding waste[2][5]. Affix a GHS-compliant label immediately.

  • Validation Check: Verify that the label explicitly states: "Hazardous Waste: Halogenated - 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde". Ensure no chemical formulas or abbreviations are used[5].

Step 5: EHS Transfer & Ultimate Thermal Destruction

  • Action: Transfer the sealed containers to your facility's Environmental Health and Safety (EHS) department before accumulating 55 gallons[5]. EHS will route the material to a licensed disposal facility.

  • Mechanistic Fate: The waste will be injected into a rotary kiln incinerator. The primary and secondary combustion chambers will operate at >1100°C with a >2.0-second gas residence time to destroy the aromatic rings[4]. The resulting exhaust gas will pass through an alkaline scrubber (utilizing NaOH or Ca(OH)₂) to neutralize the toxic HBr gas into harmless bromide salts prior to atmospheric release[4].

Visual Workflow: Halogenated Waste Disposal Pathway

The following diagram illustrates the logical decision tree and mechanistic fate of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde, emphasizing the critical segregation step.

WasteWorkflow Gen Waste Generation: 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde Seg Segregation: Halogenated Waste Stream Gen->Seg Identify Br atom NonHal Non-Halogenated Stream (DO NOT MIX) Gen->NonHal Incorrect Store Vapor-Tight Storage (pH 5.5 - 9.5) Seg->Store Label & Seal Incinerate Rotary Kiln Incineration (>1100°C, >2s residence) Store->Incinerate EHS Transfer Scrubber Alkaline Scrubber (Neutralize HBr) Incinerate->Scrubber Exhaust Gas (HBr) Release Safe Atmospheric Release Scrubber->Release Cleaned Effluent

Caption: Workflow for the segregation and thermal destruction of halogenated organic waste. (Max Width: 760px)

References

  • [5] Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. 5

  • [2] Cornell Environment, Health and Safety. "7.2 Organic Solvents." cornell.edu.2

  • [1] US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. 1

  • [9] Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities." osha.gov. 9

  • [7] Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." ecfr.gov. 7

  • [8] Capot Chemical. "MSDS of 5-Bromo-2-hydroxybenzaldehyde." capotchem.cn. 8

  • [3] American Chemical Society (ACS) Publications. "Detoxification of Trichloroethylene in a Low-Pressure Surface Wave Plasma Reactor." acs.org. 3

  • [4] US Environmental Protection Agency (EPA). "Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1." epa.gov. 4

  • [6] Thermo Fisher Scientific. "SAFETY DATA SHEET: 5-Bromo-2-hydroxybenzaldehyde." fishersci.com. 6

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986." hspcb.org.in.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.